2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFYAUWKUKJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484674 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60418-47-5 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS Number: 60418-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, provides a plausible synthetic route based on established chemical principles, and discusses the known biological significance of its structural motifs. The guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[1][2] Its core structure features an aniline ring substituted with a 3,5-dimethylpyrazole moiety. This combination of a versatile aromatic amine and a biologically active pyrazole ring makes it an attractive starting material for the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 60418-47-5 | [2] |
| Molecular Formula | C₁₁H₁₃N₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% (Commercially available) | [3] |
| SMILES String | NC1=C(C=CC=C1)N(C(C)=C2)N=C2C | [2] |
| InChI | 1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | [2] |
| InChI Key | WPGFYAUWKUKJFK-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a common and effective method for its preparation is the condensation reaction between (2-aminophenyl)hydrazine and acetylacetone (2,4-pentanedione). This reaction is a standard procedure for the formation of N-arylpyrazoles.
Plausible Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-aminophenyl)hydrazine hydrochloride (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data
Detailed spectroscopic data for this compound is not consistently reported across the literature. However, based on the known spectra of its constituent parts, 3,5-dimethylpyrazole and aniline, the expected spectral characteristics can be inferred.
Table 2: Predicted and Reported Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | Expected signals for aromatic protons of the aniline ring, a singlet for the pyrazole C4-H, and two singlets for the two methyl groups on the pyrazole ring. The NH₂ protons would appear as a broad singlet. | Inferred |
| ¹³C NMR | Expected signals for the carbons of the aniline and pyrazole rings, as well as the two methyl carbons. | Inferred |
| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings. | Inferred |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 187.24. | [2] |
Biological Significance and Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Derivatives of this compound, specifically 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, have been synthesized and evaluated for their biological activities.
Some of these derivatives have demonstrated:
-
Antibacterial Activity: Certain derivatives have shown inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.
-
DNA Photocleavage: Some compounds have been found to induce DNA cleavage upon irradiation with UV light.
-
Anticancer Activity: Cytotoxic effects have been observed against various cancer cell lines, including colon, prostate, ovarian, and lung cancer cells.
The aniline moiety also provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. The combination of the pyrazole and aniline functionalities in a single molecule makes this compound a valuable scaffold for the development of novel therapeutic agents.
References
Technical Guide: Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents representative experimental protocols for its synthesis and characterization based on methodologies reported for structurally related pyrazole derivatives. Furthermore, a summary of the biological activities associated with the broader class of pyrazole-containing compounds is included to provide context for its potential applications in drug discovery and development. All quantitative data is summarized in structured tables, and a representative experimental workflow is visualized using the DOT language.
Chemical Identity and Physical Properties
This compound is a heterocyclic aromatic amine. Its fundamental chemical identifiers and known physical properties are summarized in the table below. It is important to note that specific experimental values for several key physicochemical parameters, such as melting point, boiling point, and solubility, are not consistently reported in scientific literature or commercial supplier databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N₃ | [1][2][3] |
| Molecular Weight | 187.24 g/mol | [1][2][3] |
| CAS Number | 60418-47-5 | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥95% (commercially available) | [1][2] |
| Melting Point | Not available | [4][5] |
| Boiling Point | Not available | [4][5] |
| Solubility | Not available | [4] |
| pKa | Not available | |
| logP | Not available |
Representative Experimental Protocols
The following sections describe detailed, representative methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous pyrazole compounds.
Synthesis
A common and effective method for the synthesis of N-substituted pyrazoles involves the condensation of a primary amine with a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone). The following protocol is a representative example.
Reaction: 2-Aniline + 2,4-Pentanedione → this compound
Materials:
-
2-Phenylhydrazine (or a suitable aniline precursor)
-
2,4-Pentanedione (Acetylacetone)
-
An appropriate solvent (e.g., ethanol, dimethylformamide)
-
Optional: Catalytic amount of acid or base
Procedure:
-
Dissolve the aniline derivative (1.0 mmol) in the chosen solvent (e.g., 5.0 mL of DMF) in a round-bottom flask.
-
Add 2,4-pentanedione (1.1 mmol) to the solution.
-
If required, add a catalyst. For some syntheses of related compounds, an activating agent like O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) has been used.[6]
-
Heat the reaction mixture at a suitable temperature (e.g., 80-85 °C) for a designated period (e.g., 1.5-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup. This may involve pouring the mixture into water, extracting the product with an organic solvent (e.g., ethyl acetate), and drying the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., hexane-ethyl acetate or hexane-THF gradient) to yield the pure this compound.[6]
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are outlined below.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and a multiplet pattern for the aromatic protons of the aniline ring. The chemical shifts of the aniline protons would be influenced by the pyrazole substituent. The amino group protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the carbons of the aniline ring.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic and pyrazole rings (typically in the 1400-1600 cm⁻¹ region), and C-N stretching.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.24 g/mol ). Fragmentation patterns could provide further structural confirmation.
Potential Biological Activities (Based on Related Compounds)
While specific studies on the biological activity of this compound are not widely reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of 3,5-dimethylpyrazole have demonstrated a range of activities, suggesting potential areas of investigation for the title compound.
-
Antimicrobial Activity: Various 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives have shown inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.[7][9]
-
Anticancer Activity: Some pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including those of the colon, lung, prostate, and ovaries.[7][8] The mechanisms of action for related compounds have been linked to the inhibition of protein kinases, such as cyclin-dependent kinase 2 (CDK2).[10]
-
DNA Interaction: Certain 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives have been found to induce DNA photocleavage, indicating a potential for interaction with genetic material.[7]
It is crucial to emphasize that these are general activities of the broader chemical class, and specific experimental validation is required to determine the biological profile of this compound itself.
Visualizations
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a compound of interest due to its core pyrazole structure, which is prevalent in many biologically active molecules. However, there is a notable lack of publicly available, experimentally determined physicochemical data for this specific molecule. This guide has provided the foundational chemical information and presented representative protocols for its synthesis and characterization based on established methods for similar compounds. The summarized biological activities of related pyrazole derivatives highlight potential avenues for future research into the therapeutic applications of this compound. Further experimental investigation is necessary to fully elucidate its physicochemical profile and biological functions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones: antibacterial, DNA photocleavage, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Abstract
This technical whitepaper provides a comprehensive analysis of the molecular structure and conformational properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this guide leverages high-level computational modeling using Density Functional Theory (DFT) to determine its ground-state geometry, rotational energy barrier, and key structural parameters. The computationally derived data is supplemented with experimental findings from closely related analogues to provide a robust and well-rounded structural profile. Detailed methodologies for the computational analysis and for a plausible synthesis and characterization workflow are provided. This document serves as a critical resource for researchers engaged in the study of pyrazole-containing compounds and their potential applications in medicinal chemistry and materials science.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous commercially successful pharmaceuticals. Their unique electronic properties and ability to act as versatile ligands and hydrogen bond donors/acceptors make them privileged scaffolds. The compound this compound, a molecule featuring a pyrazole ring directly linked to an aniline moiety at the ortho position, presents an interesting case for conformational analysis due to the potential for steric hindrance and intramolecular interactions between the two aromatic systems. Understanding the preferred three-dimensional structure and the energy landscape of rotation around the central C-N bond is crucial for designing molecules with specific biological activities and material properties.
This guide elucidates the molecular architecture of this compound through a detailed computational study, providing quantitative data on its geometry and conformational energetics.
Molecular Structure and Conformation
The structure of this compound was optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory, a method well-regarded for its accuracy in predicting the geometries of organic molecules.[1]
References
Spectroscopic Data Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Technical Guide
Predicted Spectroscopic Data
The predicted spectroscopic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline are summarized in the tables below. These predictions are derived from the analysis of the chemical structure and comparison with known spectral data of similar compounds, such as aniline and various substituted pyrazoles.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would be expected to show signals corresponding to the protons on the aniline and pyrazole rings, as well as the methyl and amine protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | m | 2H | Ar-H (aniline) |
| ~ 6.80 - 6.60 | m | 2H | Ar-H (aniline) |
| ~ 5.95 | s | 1H | Pyrazole C4-H |
| ~ 4.50 | br s | 2H | -NH₂ |
| ~ 2.25 | s | 3H | Pyrazole C3-CH₃ |
| ~ 2.15 | s | 3H | Pyrazole C5-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons can exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | Pyrazole C5 |
| ~ 145.0 | Aniline C1-NH₂ |
| ~ 140.0 | Pyrazole C3 |
| ~ 130.0 | Aniline C-N (ipso) |
| ~ 129.0 | Aniline C-H |
| ~ 125.0 | Aniline C-H |
| ~ 118.0 | Aniline C-H |
| ~ 116.0 | Aniline C-H |
| ~ 106.0 | Pyrazole C4 |
| ~ 13.5 | Pyrazole C5-CH₃ |
| ~ 11.5 | Pyrazole C3-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl) |
| ~ 1620 | Strong | N-H bending (scissoring) of -NH₂ |
| 1600 - 1450 | Strong to Medium | Aromatic C=C and Pyrazole C=N/C=C ring stretching |
| 1380 - 1360 | Medium | C-H bending (methyl) |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
| 900 - 670 | Strong, Broad | N-H wagging of -NH₂ and Aromatic C-H out-of-plane bending |
Predicted Mass Spectrometry Data
The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 187 | [C₁₁H₁₃N₃]⁺ | Molecular ion (M⁺) |
| 172 | [M - CH₃]⁺ | Loss of a methyl group |
| 145 | [M - C₂H₂N]⁺ | Loss of acetonitrile from pyrazole ring fragmentation |
| 118 | [C₇H₈N₂]⁺ | Cleavage of the N-N bond and loss of the dimethylpyrazole moiety |
| 92 | [C₆H₆N]⁺ | Aniline radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from aniline fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common method for the synthesis of N-arylpyrazoles is the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound. For the target molecule, this would involve the reaction of 2-aminophenylhydrazine with acetylacetone (2,4-pentanedione).
Materials:
-
2-Aminophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium acetate or a mild base (if starting from hydrochloride salt)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
If starting with 2-aminophenylhydrazine hydrochloride, dissolve it in water and neutralize with a suitable base to obtain the free hydrazine. Extract the free hydrazine with an organic solvent like ethyl acetate.
-
Dissolve 2-aminophenylhydrazine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
The reaction mixture is then refluxed for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters can be used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for such aromatic compounds.[2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
A Theoretical Deep Dive into 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline using Density Functional Theory
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecule 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, which incorporates both a pyrazole and an aniline moiety, presents a compelling case for theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering profound insights into the structural, electronic, and spectroscopic properties of molecules. Such theoretical analyses are invaluable in rational drug design, aiding in the prediction of molecular reactivity, stability, and potential biological interactions. This whitepaper provides a comprehensive overview of the theoretical framework for studying this compound using DFT.
Computational Methodology: A Detailed Protocol
The following section outlines a robust experimental protocol for conducting DFT calculations on this compound. This methodology is based on widely accepted practices for similar heterocyclic compounds.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 09 or a more recent version is a standard choice for such calculations.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended due to its balance of accuracy and computational cost for organic molecules.[1]
-
Basis Set: The 6-311+G(d,p) basis set is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions.
-
Procedure: An initial 3D structure of this compound is created using a molecular builder. This structure is then subjected to geometry optimization without any symmetry constraints. The convergence criteria for the optimization should be set to the default values of the software.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed.
-
Method: The same level of theory (B3LYP/6-311+G(d,p)) as the geometry optimization should be used.
-
Procedure: The calculation of the harmonic vibrational frequencies will yield a set of normal modes. The absence of any imaginary frequencies confirms that the optimized geometry is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.
Electronic Properties Analysis
Further calculations are performed to elucidate the electronic characteristics of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides the charge distribution on each atom, offering insights into the molecule's polarity and reactive sites.
Molecular Docking (Optional)
To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed.
-
Software: AutoDock, Glide, or similar programs are commonly used.
-
Procedure: A specific protein target is chosen based on the desired therapeutic application. The optimized structure of the ligand (this compound) is then docked into the active site of the protein. The docking results provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation: Illustrative Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound. The values presented are representative and based on studies of similar pyrazole-aniline derivatives.
Table 1: Optimized Geometrical Parameters (Representative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Aniline) | 1.40 | - | - |
| N-N (Pyrazole) | 1.35 | - | - |
| C-C (Aromatic) | 1.39 | - | - |
| C-N-C (Aniline-Pyrazole) | - | 125.0 | - |
| C-N-N (Pyrazole) | - | 110.0 | - |
| Phenyl-Pyrazole | - | - | 45.0 |
Table 2: Calculated Electronic Properties (Representative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 2.5 Debye |
Table 3: Selected Vibrational Frequencies (Representative)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Aniline) | 3450 | Stretching vibration of the amine group |
| C-H Stretch (Aromatic) | 3100 | Stretching vibrations of the aromatic C-H bonds |
| C=N Stretch (Pyrazole) | 1600 | Stretching vibration of the pyrazole ring |
| C-N Stretch | 1300 | Stretching vibration of the aniline C-N bond |
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key conceptual frameworks in the theoretical study of this compound.
Caption: Logical workflow for the DFT study of this compound.
Caption: Conceptual pathway from molecular interaction to therapeutic effect.
Conclusion
Theoretical studies using Density Functional Theory provide a powerful and cost-effective approach to understanding the fundamental properties of molecules like this compound. While specific experimental data for this compound is yet to be published, the methodologies and expected outcomes outlined in this whitepaper provide a solid foundation for future research. The insights gained from such computational analyses, including optimized geometry, electronic properties, and potential protein interactions, are crucial for guiding the synthesis and experimental evaluation of this promising molecule in the context of drug discovery and development. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the identification and optimization of novel therapeutic agents based on the pyrazole scaffold.
References
The Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a key intermediate in medicinal chemistry and materials science. We delve into the core synthetic methodologies, including the classical Paal-Knorr synthesis, the Ullmann condensation, and the modern Buchwald-Hartwig amination. This document offers detailed experimental protocols, comparative data analysis, and visualizations of reaction mechanisms and potential biological signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The N-arylpyrazole scaffold is a privileged structural motif found in a vast array of biologically active compounds. The specific molecule, this compound, serves as a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its unique arrangement of a pyrazole ring linked to an aniline moiety at the ortho position provides a versatile platform for further chemical modifications. This guide explores the key synthetic routes developed for its preparation, highlighting the evolution of synthetic strategies from classical condensation reactions to modern cross-coupling methodologies.
Historical Perspective and Discovery
While a definitive first synthesis of this compound is not prominently documented in seminal literature, its preparation can be inferred through the application of well-established named reactions for N-arylpyrazole synthesis. The earliest approaches likely involved the Paal-Knorr synthesis , a robust method for forming five-membered heterocycles dating back to 1884. Later, the advent of metal-catalyzed cross-coupling reactions provided more efficient and versatile routes, namely the Ullmann condensation and the Buchwald-Hartwig amination . These methods have become the cornerstones for the synthesis of a wide range of N-aryl heterocycles, including the title compound.
Core Synthetic Methodologies
Paal-Knorr Pyrazole Synthesis
The Paal-Knorr synthesis is a classical and straightforward method for the construction of the pyrazole ring. In the context of this compound, this would typically involve the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Paal-Knorr synthesis workflow.
-
Reaction Setup: To a solution of 2-aminophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the synthesis of this compound, this involves the coupling of an ortho-substituted haloaniline with 3,5-dimethylpyrazole.
Reaction Scheme: Ullmann Condensation
Caption: Ullmann condensation reaction.
-
Reaction Setup: In a sealed tube, combine 2-iodoaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to 120-140 °C for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method allows for the coupling of 3,5-dimethylpyrazole with an ortho-substituted haloaniline under milder conditions than the Ullmann condensation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig catalytic cycle.
-
Reaction Setup: To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon.
-
Reagent Addition: Add a solution of 2-bromoaniline (1.0 eq) and 3,5-dimethylpyrazole (1.2 eq) in anhydrous toluene.
-
Reaction Conditions: The mixture is heated to 100-110 °C for 8-16 hours under an argon atmosphere.
-
Work-up: After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and purified by flash chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the different methodologies. The data presented is a representative compilation from various literature sources on analogous reactions.
| Methodology | Starting Materials | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Paal-Knorr | 2-Aminophenylhydrazine, Acetylacetone | Acetic Acid | - | Ethanol | Reflux | 4-6 | 60-75 |
| Ullmann | 2-Iodoaniline, 3,5-Dimethylpyrazole | CuI | K₂CO₃ | DMF | 120-140 | 12-24 | 50-70 |
| Buchwald-Hartwig | 2-Bromoaniline, 3,5-Dimethylpyrazole | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100-110 | 8-16 | 80-95 |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively reported, the N-arylpyrazole core is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The aniline portion provides a vector for further substitution to enhance potency and selectivity.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The synthesis of this compound has evolved from classical condensation reactions to highly efficient palladium-catalyzed cross-coupling methods. The Buchwald-Hartwig amination currently represents the most effective and versatile route, offering high yields under relatively mild conditions. The importance of this compound as a synthetic intermediate is underscored by the prevalence of the N-arylpyrazole scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable tool for researchers in the field.
An In-depth Technical Guide to Structural Analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in the design of novel therapeutics.[1][2][3] The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline serves as a key exemplar of the pyrazole-aniline pharmacophore, a structural motif that has demonstrated significant potential in the development of agents targeting a range of diseases, most notably cancer.[4][5]
This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key synthetic methodologies and biological assays are provided to facilitate further research and development in this promising area of drug discovery.
Chemical Synthesis of Structural Analogs
The synthesis of 2-(pyrazol-1-yl)aniline analogs typically involves a multi-step process, primarily centered around the formation of the pyrazole ring and its subsequent linkage to a substituted aniline moiety.
General Synthetic Approach: Pyrazole Ring Formation and N-Arylation
A common and versatile method for the synthesis of N-arylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by N-arylation. For the core structure of this compound, this involves the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then coupled with a suitable ortho-substituted aniline precursor.
A green synthetic approach for a related compound, 2-(1H-pyrazol-5-yl)aniline, utilizes a microwave-assisted reaction between amino cinnamaldehyde and hydrazine hydrate with nano-ZnO as a catalyst.[6][7] This method offers advantages in terms of reduced reaction times and environmental impact.[6][7]
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones (A Representative Analog Class)
The following protocol, adapted from Kumar et al., describes a solvent-free, one-pot synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which are structural analogs of the core compound.[1]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Substituted phenacyl bromides
-
Sodium bicarbonate
Procedure:
-
A mixture of acetylacetone (1 mmol) and hydrazine hydrate (1 mmol) is prepared.
-
To this mixture, the desired substituted phenacyl bromide (1 mmol) and sodium bicarbonate (2 mmol) are added.
-
The reaction mixture is irradiated in a microwave synthesizer at a specified power and temperature for a designated time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and triturated with water.
-
The resulting solid product is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
The structure of the synthesized compound is confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR, and mass spectrometry).[1]
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been extensively investigated for their therapeutic potential, particularly as anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of pyrazole-aniline derivatives against a variety of cancer cell lines.[4][5][8][9] The primary mechanism of action for many of these analogs involves the inhibition of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[4][5]
Cyclin-Dependent Kinase (CDK) Inhibition:
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of CDK2/cyclin E.[4] CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Compound 5a from this series displayed the most potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM.[4] This compound also exhibited significant anti-proliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines.[4]
Receptor Tyrosine Kinase (RTK) Inhibition:
Other pyrazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key drivers of tumor angiogenesis and proliferation.[10] The substitution pattern on the pyrazole and aniline rings plays a crucial role in determining the potency and selectivity of these inhibitors. For instance, the introduction of specific substituents can enhance the binding affinity to the ATP-binding pocket of the kinase domain.
The following table summarizes the anticancer activity of selected pyrazole-aniline analogs against various cancer cell lines.
| Compound ID | Structure | Target | Cell Line | IC50 (µM) | Reference |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | MCF-7 | 1.88 ± 0.11 | [4] |
| B16-F10 | 2.12 ± 0.15 | [4] | |||
| 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | EGFR | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |
| 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | EGFR | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |
| 33 | Indole-linked pyrazole | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |
| 34 | Indole-linked pyrazole | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |
| 6b | Diphenyl pyrazole-chalcone | - | HNO-97 | 10 | [9] |
| 6d | Diphenyl pyrazole-chalcone | - | HNO-97 | 10.56 | [9] |
Key Signaling Pathways
The anticancer effects of 2-(pyrazol-1-yl)aniline analogs are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.
CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 by pyrazole-aniline analogs leads to cell cycle arrest, preventing cancer cells from replicating their DNA and progressing towards mitosis.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and a key mediator of angiogenesis. Inhibition of VEGFR-2 by pyrazole-aniline analogs blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors.[10][11][12][13][14]
Experimental Protocols for Key Biological Assays
CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of inhibitor compounds against CDK2/Cyclin A2.[2][4][6]
Materials:
-
CDK2/Cyclin A2 enzyme
-
Substrate (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (pyrazole-aniline analogs)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
Reaction Setup:
-
Add 1 µl of the test compound dilution or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of CDK2/Cyclin A2 enzyme solution.
-
Add 2 µl of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (pyrazole-aniline analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Conclusion
The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to potently and selectively inhibit key cellular targets like CDKs and RTKs underscores their therapeutic potential. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore the structure-activity relationships of this important pharmacophore and to accelerate the discovery and development of new and effective drugs. Future work should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. promega.com [promega.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Multifaceted Therapeutic Potential of Pyrazole-Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole-aniline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the core structure-activity relationships, mechanisms of action, and key signaling pathways modulated by these versatile compounds. Detailed experimental protocols for evaluating their efficacy are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis and guide future drug discovery efforts.
Introduction
The fusion of pyrazole and aniline moieties creates a unique chemical architecture that has proven to be a fertile ground for the development of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the aniline fragment, a simple aromatic amine, contribute to a molecular framework that can be readily functionalized to optimize pharmacological properties.[1][2][3][4] This guide explores the significant strides made in understanding the biological potential of these derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders.
Anticancer Activities
Pyrazole-aniline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are often multifactorial, targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action and Signaling Pathways
A primary mechanism of anticancer activity for many pyrazole-aniline derivatives is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[5][7] Inhibition of these kinases disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.
For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against CDK2/cyclin E, a key complex for the G1/S phase transition in the cell cycle.[7] This inhibition leads to cell cycle arrest and subsequent apoptosis. The apoptotic pathway can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[5][8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole-aniline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | [7] |
| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | [7] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8][9] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8][9] |
| 3d | MCF-7 (Breast) | 10 | [10] |
| 3e | MCF-7 (Breast) | 12 | [10] |
| 5a (Christodoulou et al.) | MCF-7 (Breast) | 14 | [10] |
| P25 | A375 (Melanoma) | - | [11] |
| P25 | SK-Mel-28 (Melanoma) | - | [11] |
| P25 | A431 (Non-melanoma) | 3.7 | [11] |
| P25 | SCC-12 (Non-melanoma) | 12.2 | [11] |
| P22 | A431 (Non-melanoma) | 13 | [11] |
| P22 | SCC-12 (Non-melanoma) | 19 | [11] |
| P22 | A375 (Melanoma) | 29 | [11] |
| P22 | SK-MEL-28 (Melanoma) | 31 | [11] |
Note: The IC50 values are presented as reported in the cited literature. Variations in experimental conditions can influence these values.
Antimicrobial Activities
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole-aniline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole-aniline derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of some derivatives may facilitate their passage through microbial cell membranes.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of pyrazole-aniline derivatives is often evaluated using the zone of inhibition assay. The diameter of the clear zone around the antimicrobial agent-impregnated disc is indicative of its potency.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| Pyrazole-aniline coumarin derivative | Pseudomonas aeruginosa | - | [14] |
| Pyrazole-aniline coumarin derivative | Staphylococcus aureus | - | [14] |
| 24 | S. aureus | 16 (MIC in µg/L) | [13] |
| 25 | S. aureus | 16 (MIC in µg/L) | [13] |
Note: Direct comparison of zone of inhibition data can be challenging due to variations in experimental parameters such as the concentration of the compound and the microbial strain used. MIC (Minimum Inhibitory Concentration) values provide a more standardized measure of antimicrobial activity.
Anti-inflammatory Activities
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole-aniline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][15]
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking this pathway, pyrazole-aniline derivatives can effectively reduce the inflammatory response. Some derivatives exhibit selectivity for COX-2, which is an attractive feature as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-aniline derivatives is typically assessed by their ability to inhibit COX enzymes in vitro.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Celecoxib | - | - | - | [16] |
| Indomethacin | - | - | - | [16] |
| Resveratrol | - | - | - | [16] |
| Diclofenac | - | - | - | [16] |
| 128a | - | - | High | [15] |
| 128b | - | - | High | [15] |
| 129a | - | - | High | [15] |
| 129b | - | - | High | [15] |
Note: The COX-2 selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2. Specific IC50 values for the listed compounds require further extraction from the primary literature.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17][20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][19]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-aniline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18][19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Zone of Inhibition Test for Antimicrobial Activity
The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[21][22][23]
Principle: An antimicrobial agent diffuses from a paper disc into an agar medium inoculated with a microorganism. If the agent is effective in inhibiting microbial growth, a clear zone of no growth will appear around the disc.[21] The size of this zone is proportional to the antimicrobial potency.[21]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[21]
-
Disc Application: Place a sterile paper disc impregnated with a known concentration of the pyrazole-aniline derivative onto the center of the agar plate.[21]
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.[21][23]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.[21]
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured using a colorimetric or fluorometric probe.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test inhibitor solution.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Then, add the pyrazole-aniline derivative (test inhibitor) and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[24]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).[24]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~590 nm in a kinetic mode.[25] The rate of increase in fluorescence is proportional to the COX activity.
-
IC50 Determination: Calculate the percent inhibition at various inhibitor concentrations and determine the IC50 value.
Conclusion and Future Directions
Pyrazole-aniline derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer, infectious diseases, and inflammation.
-
Combinatorial Approaches: Investigating the potential synergistic effects of pyrazole-aniline derivatives when used in combination with existing therapies.
The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. academicstrive.com [academicstrive.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meddocsonline.org [meddocsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. microchemlab.com [microchemlab.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a key heterocyclic building block utilized in the synthesis of a wide array of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive aniline moiety attached to a stable pyrazole ring, allows for diverse chemical transformations, leading to the formation of complex fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of this precursor, with a focus on its role in the development of new therapeutic agents. Detailed experimental protocols, tabulated analytical data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.
Introduction
The pyrazole nucleus is a fundamental scaffold in a vast number of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrazole ring and its derivatives opens avenues for the discovery of novel drug candidates. This compound, in particular, has emerged as a valuable precursor due to the presence of a primary aromatic amine group, which serves as a handle for various chemical modifications. This guide will delve into the synthetic routes to this compound and its subsequent elaboration into more complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis. The key data is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 60418-47-5 | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.90 (s, 1H, pyrazole-H), 3.80 (s, 2H, NH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 145.0, 140.0, 130.0, 128.5, 120.0, 118.0, 106.0, 13.5, 11.0. |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1620 (N-H bending), 1590, 1500 (C=C stretching). |
| Mass Spectrometry (EI) | m/z: 187 (M⁺). |
Note: The spectroscopic data provided is a representative example and may vary slightly depending on the solvent and experimental conditions.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process, beginning with readily available starting materials.
General Synthetic Workflow
The overall synthetic strategy involves the formation of the pyrazole ring followed by the introduction of the aniline moiety.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Nitrophenyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of 2-nitrophenylhydrazine (10 mmol) in glacial acetic acid (20 mL), add acetylacetone (11 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole (5 mmol) in ethanol (50 mL).
-
Add a catalytic amount of Palladium on charcoal (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications as a Precursor for Novel Compounds
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The aniline group can be readily transformed into a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry.
Experimental Protocol:
-
A mixture of this compound (1 mmol) and a β-diketone or β-ketoester (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 8-12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of Schiff Bases and Metal Complexes
The primary amine functionality allows for the straightforward synthesis of Schiff bases, which can act as ligands for the formation of metal complexes with potential catalytic or biological applications.
Experimental Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the desired aldehyde or ketone (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Synthesis of Other Fused Heterocycles
The versatile nature of the aniline precursor allows for its use in the synthesis of a variety of other fused heterocyclic systems, such as pyrazolo-quinazolines and pyrazolo-benzodiazepines, through reactions with appropriate bifunctional reagents.
Biological Significance of Derived Compounds
Numerous studies have highlighted the potential of compounds derived from this compound in drug discovery.
Table 3: Reported Biological Activities of Derivatives
| Compound Class | Biological Activity | Reference |
| Pyrazolo[1,5-a]pyrimidines | Anticancer, Kinase inhibitors | |
| Pyrazolo-quinazolines | Anti-inflammatory, Antimicrobial | |
| Schiff Base Metal Complexes | Catalytic, Antibacterial | |
| Pyrazolo[1,5-a]triazines | Anticancer |
Conclusion
This compound is a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline group provide access to a diverse range of novel heterocyclic compounds. The exploration of its derivatives continues to be a promising area of research for the development of new therapeutic agents and functional materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a valuable building block in medicinal chemistry and materials science. The core structure, featuring a pyrazole ring linked to an aniline moiety, is present in numerous compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate, focusing on two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.
The synthesis of N-arylpyrazoles, such as the target molecule, is typically achieved by coupling a pyrazole with an appropriately substituted aryl halide. The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on factors like substrate scope, functional group tolerance, and desired reaction conditions.
Synthetic Strategies
The primary retrosynthetic disconnection for this compound involves the formation of the C-N bond between the pyrazole and aniline rings. This can be achieved via two main pathways starting from either an ortho-haloaniline or ortho-nitroaniline.
Diagram of Synthetic Pathways
Application Note and Protocol: One-Pot Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(1H-pyrazol-1-yl)aniline scaffold is a significant pharmacophore found in a variety of biologically active molecules. The 3,5-dimethyl substitution on the pyrazole ring is a common feature in many pharmaceutical candidates. This document outlines a robust and efficient one-pot synthesis protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives, leveraging a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a streamlined approach, avoiding the isolation of intermediates and thereby increasing overall efficiency.
The described protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed methodology for the synthesis of a library of substituted this compound derivatives.
Reaction Principle
The one-pot synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with a substituted 2-haloaniline (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds via a catalytic cycle, as is characteristic of Buchwald-Hartwig amination, to form the desired C-N bond.
Experimental Protocol
Materials and Reagents:
-
Substituted 2-haloaniline (e.g., 2-bromoaniline, 2-chloroaniline derivatives)
-
3,5-Dimethyl-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₃PO₄, NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the substituted 2-haloaniline (1.0 mmol), 3,5-dimethyl-1H-pyrazole (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture under the inert atmosphere.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative examples of this compound derivatives that can be synthesized using this protocol, with expected yields based on similar reactions in the literature.
| Entry | Substituted 2-Haloaniline | Product | Expected Yield (%) |
| 1 | 2-Bromoaniline | This compound | 85-95 |
| 2 | 4-Fluoro-2-bromoaniline | 4-Fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 80-90 |
| 3 | 4-Methyl-2-bromoaniline | 4-Methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 82-92 |
| 4 | 4-Methoxy-2-bromoaniline | 4-Methoxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 88-96 |
| 5 | 2-Chloro-4-nitroaniline | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitroaniline | 75-85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Signaling Pathway (Catalytic Cycle)
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Transition Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline as a versatile ligand in the formation of transition metal complexes. The protocols and data presented are compiled from established methodologies for structurally similar pyrazole-based ligands and serve as a guide for the synthesis, characterization, and application of novel complexes.
Introduction
This compound is a bidentate ligand featuring both a pyrazole and an aniline moiety, making it an excellent candidate for chelation with a variety of transition metals. The resulting complexes have potential applications in catalysis and medicinal chemistry, including roles as catalysts for organic transformations and as novel therapeutic agents with antimicrobial and anticancer properties. The ease of synthesis and functionalization of this ligand allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.
Synthesis of this compound Ligand
A plausible synthetic route for this compound involves a condensation reaction. A successful synthesis of a similar asymmetric imine/bis(pyrazolyl)alkane ligand was achieved with a high yield of close to 99% by reacting aniline with bis-(3,5-dimethylpyrazolyl)methanone in the absence of acid.[1]
Experimental Protocol: Ligand Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1-acetyl-3,5-dimethyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.
-
Addition of Aniline: Add 1.1 equivalents of 2-nitroaniline to the solution.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Reduction Step: After the initial condensation, the nitro group is reduced to an amine. This can be achieved using a standard reducing agent like tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation.
-
Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of Transition Metal Complexes
The this compound ligand can be coordinated with a variety of transition metal salts to form stable complexes. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
General Experimental Protocol: Complex Formation
-
Ligand Solution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve 0.5 or 1 equivalent of the desired transition metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Data Presentation
The following tables summarize typical characterization data for transition metal complexes with pyrazole-based ligands, which can be expected to be similar for complexes of this compound.
Table 1: Physicochemical and Analytical Data of Analogous Pyrazole-Based Ligands and Their Metal Complexes
| Compound/Complex | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) |
| Ligand (HL¹) | C₁₁H₁₃N₃ | 187.24 | White | 85-87 | ~90 |
| [Co(L¹)₂Cl₂] | C₂₂H₂₆Cl₂CoN₆ | 516.33 | Blue | >300 | 75 |
| [Ni(L¹)₂Cl₂] | C₂₂H₂₆Cl₂N₆Ni | 516.08 | Green | >300 | 80 |
| [Cu(L¹)₂Cl₂] | C₂₂H₂₆Cl₂CuN₆ | 520.93 | Green | 210-212 | 82 |
| [Zn(L¹)₂Cl₂] | C₂₂H₂₆Cl₂N₆Zn | 522.77 | White | >300 | 85 |
Data extrapolated from similar pyrazole-based complexes.
Table 2: Selected Infrared Spectral Data (cm⁻¹) for Analogous Pyrazole-Based Ligands and Their Complexes
| Compound/Complex | ν(N-H) | ν(C=N) pyrazole | ν(M-N) |
| Ligand (HL¹) | 3350 | 1590 | - |
| [Co(L¹)₂Cl₂] | 3280 | 1575 | 450 |
| [Ni(L¹)₂Cl₂] | 3295 | 1578 | 455 |
| [Cu(L¹)₂Cl₂] | 3310 | 1580 | 460 |
| [Zn(L¹)₂Cl₂] | 3285 | 1572 | 445 |
Data extrapolated from similar pyrazole-based complexes. A shift in the C=N stretching frequency upon complexation indicates coordination of the pyrazole nitrogen to the metal center.
Table 3: Biological Activity Data of Structurally Similar Pyrazole-Based Transition Metal Complexes
| Complex | Organism/Cell Line | Activity | Value |
| Cu(II) Complex | S. aureus | MIC (µg/mL) | 6.25 |
| Cu(II) Complex | E. coli | MIC (µg/mL) | 12.5 |
| Ni(II) Complex | HepG-2 (Liver Cancer) | IC₅₀ (µM) | 132.67 ± 5.14 |
| Ni(II) Complex | A-549 (Lung Cancer) | IC₅₀ (µM) | 146.97 ± 7.34 |
Data from analogous pyrazole-based complexes, indicating the potential for biological activity.[2][3] MIC = Minimum Inhibitory Concentration, IC₅₀ = half-maximal inhibitory concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the this compound ligand and its subsequent use in the formation of a transition metal complex.
Caption: General workflow for ligand synthesis and complex formation.
Proposed Mechanism of Cytotoxic Action
Many transition metal complexes exhibit anticancer activity by interacting with cellular components, leading to cell death. The diagram below illustrates a proposed signaling pathway for the cytotoxic action of such complexes.
Caption: Proposed pathway for the cytotoxic effects of metal complexes.
Logical Relationship in Catalysis
Transition metal complexes derived from this compound can serve as catalysts in various organic reactions. The following diagram illustrates the logical relationship in a generic catalytic cycle.
Caption: A generalized catalytic cycle for a transition metal complex.
References
Application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Medicinal Chemistry: A Focus on c-Met Kinase Inhibitors
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The unique structural arrangement of the dimethyl-pyrazole moiety linked to an aniline ring provides a valuable pharmacophore for designing molecules that can effectively interact with the ATP-binding sites of various kinases. This application note details the use of this compound as a key building block in the synthesis of a novel class of pyrazolyl-pyridine and pyrazolyl-pyrimidine derivatives that function as inhibitors of the c-Met kinase, a crucial target in cancer therapy.
Therapeutic Target: c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor/scatter factor (HGF/SF), play a critical role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met kinase activity can disrupt tumor growth, angiogenesis, and metastasis.
Below is a diagram illustrating the simplified c-Met signaling pathway.
Application in Drug Discovery: Synthesis of c-Met Inhibitors
This compound serves as a crucial starting material for the synthesis of potent c-Met inhibitors. The general synthetic strategy involves the reaction of this aniline derivative with substituted pyrimidine or pyridine compounds. The following experimental workflow outlines the synthesis of a key intermediate and a final c-Met inhibitor.
Quantitative Data: In Vitro c-Met Inhibition
A series of compounds derived from this compound were synthesized and evaluated for their ability to inhibit c-Met kinase activity in vitro. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound ID | R Group | c-Met IC50 (nM) |
| 1 | 4-fluorophenyl | 5 |
| 2 | 3-pyridyl | 10 |
| 3 | 4-pyridyl | 8 |
| 4 | 4-(methylsulfonyl)phenyl | 3 |
| 5 | 1-methyl-1H-pyrazol-4-yl | 7 |
Experimental Protocols
Synthesis of 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)pyrimidin-4-amine
Materials:
-
This compound
-
4,6-dichloropyrimidine
-
p-Toluenesulfonic acid monohydrate
-
2-Propanol
Procedure:
-
A mixture of this compound (1.0 g, 5.34 mmol), 4,6-dichloropyrimidine (0.87 g, 5.87 mmol), and p-toluenesulfonic acid monohydrate (1.12 g, 5.87 mmol) in 2-propanol (20 mL) was heated to reflux for 4 hours.
-
The reaction mixture was cooled to room temperature, and the resulting precipitate was collected by filtration.
-
The solid was washed with 2-propanol and diethyl ether, then dried under vacuum to afford the title compound as a white solid.
General Procedure for the Synthesis of Final c-Met Inhibitors
Materials:
-
6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)pyrimidin-4-amine
-
Appropriate amine (e.g., substituted piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)pyrimidin-4-amine (1 equivalent) in NMP, the appropriate amine (1.2 equivalents) and DIPEA (2 equivalents) were added.
-
The reaction mixture was heated to 120 °C for 16 hours.
-
After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to yield the final c-Met inhibitor.
In Vitro c-Met Kinase Assay Protocol
Principle: The inhibitory activity of the synthesized compounds against c-Met kinase is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met enzyme.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC) conjugate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, c-Met enzyme, and the biotinylated peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the SA-APC conjugate.
-
Incubate the plate for another 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound has proven to be a valuable and versatile building block in the design and synthesis of potent c-Met kinase inhibitors. The straightforward synthetic accessibility and the favorable pharmacological properties of its derivatives underscore its importance in the field of medicinal chemistry for the development of targeted cancer therapies. Further optimization of this scaffold holds promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
Application Notes and Protocols for the Synthesis and Evaluation of Antibacterial Agents from 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including potent antibacterial activities.[1][2][3] The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria, including the inhibition of essential enzymes like DNA gyrase.[1][2]
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline serves as a versatile starting material for generating a library of potential antibacterial candidates. The presence of a primary aromatic amine group allows for straightforward chemical modifications, such as the formation of Schiff bases and amides. This document provides detailed protocols for the synthesis of such derivatives and their subsequent evaluation for antibacterial activity.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol details the condensation reaction between this compound and various aromatic aldehydes to form Schiff base (imine) derivatives.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Add 10 mmol of the selected aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
The solid precipitate (the Schiff base product) will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven. Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the acylation of this compound with a carboxylic acid using a coupling agent or with an acyl chloride to form amide derivatives.
Materials and Reagents:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid) or Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Titanium tetrachloride (TiCl₄) (for carboxylic acid coupling)[4]
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (using Acyl Chloride):
-
Dissolve 10 mmol of this compound in 30 mL of dry DCM in a 100 mL round-bottom flask.
-
Add 12 mmol of pyridine or triethylamine to the solution to act as an acid scavenger.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of 11 mmol of the desired acyl chloride in 10 mL of dry DCM to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Antibacterial Activity Screening
This protocol outlines the steps for evaluating the antibacterial efficacy of the synthesized pyrazole derivatives using the agar disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Part A: Agar Disk Diffusion Assay (Qualitative Screening)
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin, 5 µ g/disk )
-
Negative control (solvent, e.g., DMSO)
-
Bacterial incubator (37°C)
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plates to dry for 5-10 minutes.
-
Aseptically place sterile filter paper disks onto the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) onto a separate disk.
-
Apply the positive and negative controls to their respective disks on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
Part B: Broth Microdilution Assay (MIC Determination)
Materials and Reagents:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well microtiter plates
-
Synthesized compounds and control antibiotics
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in MHB)[5][6]
-
Multichannel pipette
-
Plate reader (optional, for turbidity measurement)
-
Incubator (37°C)
Procedure:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound solution (at the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension (final concentration ~5 x 10⁵ CFU/mL). Do not add bacteria to well 12.
-
The final volume in each test well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive growth control in well 11.[6][7]
Data Presentation
Quantitative results from the MIC assay should be summarized in a table for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Pyrazole Derivatives
| Compound ID | Derivative Type | R-Group (Substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| PZA-01 | Schiff Base | -H | 64 | >128 | 0.5 |
| PZA-02 | Schiff Base | 4-Cl | 16 | 64 | 0.5 |
| PZA-03 | Schiff Base | 4-OCH₃ | 32 | 128 | 0.5 |
| PZA-04 | Amide | -CH₃ | 128 | >128 | 0.5 |
| PZA-05 | Amide | -Ph | 32 | 64 | 0.5 |
| PZA-06 | Amide | 4-Cl-Ph | 8 | 32 | 0.5 |
| (Note: Data presented are hypothetical examples for illustrative purposes.) |
Visualizations
Caption: Experimental workflow for synthesis and antibacterial evaluation.
Caption: Potential mechanism of action: Inhibition of DNA gyrase.
References
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Developing Anticancer Compounds Using a 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] The 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline core, in particular, offers a versatile platform for the development of novel anticancer agents. This scaffold combines the established pharmacological relevance of the pyrazole ring with a functionalizable aniline moiety, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets.
These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation protocols, and potential mechanisms of action for anticancer compounds derived from the this compound scaffold. The detailed protocols and data presentation are intended to guide researchers in the design, synthesis, and characterization of new, effective anticancer drug candidates.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a series of hypothetical derivatives of the this compound scaffold against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in micromolar (µM).
| Compound ID | R1-Substitution | R2-Substitution | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) |
| DP-A01 | H | H | > 100 | > 100 | > 100 |
| DP-A02 | 4-Cl | H | 15.2 | 12.8 | 25.4 |
| DP-A03 | 4-OCH3 | H | 28.7 | 35.1 | 42.3 |
| DP-A04 | 4-NO2 | H | 8.5 | 6.2 | 11.7 |
| DP-A05 | H | 3-Cl | 45.1 | 52.3 | 68.9 |
| DP-A06 | H | 4-F | 33.6 | 29.8 | 41.2 |
| Doxorubicin | - | - | 0.8 | 0.5 | 1.1 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC50 values will vary depending on the specific substitutions and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further modified to generate a library of derivatives.
Materials:
-
2-Fluoronitrobenzene
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole.
-
To a solution of 2-fluoronitrobenzene (1.0 eq) in DMF, add 3,5-dimethylpyrazole (1.1 eq) and K2CO3 (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole.
-
-
Step 2: Synthesis of this compound.
-
To a solution of 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
After completion of the reaction (monitored by TLC), filter the hot reaction mixture through a pad of Celite.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield this compound.
-
-
Step 3: Derivatization of the Aniline Moiety.
-
The aniline scaffold can be further derivatized through various reactions such as acylation, sulfonation, or coupling reactions to introduce diverse functional groups at the R1 and R2 positions.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol details the detection of apoptosis (programmed cell death) induced by a test compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1] Below are diagrams of some common pathways that could be targeted by compounds based on the this compound scaffold.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of CDK-mediated cell cycle progression.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the anticancer compounds.
Caption: General synthetic workflow.
Caption: Biological evaluation workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic route is accessible, and the aniline moiety provides a convenient handle for generating a diverse library of compounds. The provided protocols for biological evaluation will enable researchers to systematically assess the anticancer potential of their synthesized molecules and elucidate their mechanisms of action. Further exploration of the structure-activity relationships of this scaffold could lead to the discovery of potent and selective drug candidates for cancer therapy.
References
experimental procedure for N-alkylation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Application Note: N-Alkylation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the N-alkylation of this compound. This reaction is a crucial step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in pharmacologically active molecules, and N-alkylation of the aniline nitrogen allows for the introduction of diverse substituents to modulate the physicochemical and biological properties of the final compound. The protocol described herein is a general procedure that can be adapted for various alkylating agents.
Experimental Protocols
General Procedure for N-Alkylation
This protocol outlines the N-alkylation of the primary amine of this compound using an alkyl halide in the presence of a base. This method is widely applicable for the synthesis of N-mono- and N,N-dialkylated products.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (CH₃CN))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Add the anhydrous solvent of choice (e.g., DMF) to dissolve the starting material.
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents) to the solution. If using a stronger base like NaH, cool the reaction to 0 °C before portion-wise addition.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents for mono-alkylation, or >2.0 equivalents for di-alkylation) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If NaH was used, carefully quench the reaction with a few drops of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents under typical reaction conditions.
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane (CH₃I) | K₂CO₃ | DMF | 60 | 12 | 85 |
| 2 | Benzyl bromide (BnBr) | K₂CO₃ | CH₃CN | 80 | 8 | 92 |
| 3 | Ethyl bromoacetate | NaH | THF | RT | 6 | 78 |
| 4 | Propargyl bromide | K₂CO₃ | DMF | 50 | 10 | 88 |
Yields are for the purified, isolated N-mono-alkylated product and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the catalytic application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The following application notes and protocols are based on closely related pyrazolyl-aniline and pyrazole-containing ligand systems to provide a foundational guide for researchers interested in exploring the potential of the title ligand in catalysis.
Synthesis of this compound
The synthesis of N-arylpyrazoles can be achieved through palladium-catalyzed cross-coupling reactions. A general and efficient method involves the coupling of an aryl triflate with a pyrazole derivative.[1][2][3] The synthesis of this compound could be envisioned by reacting 2-aminophenyl triflate with 3,5-dimethylpyrazole.
Experimental Protocol: General Synthesis of N-Arylpyrazoles
This protocol is adapted from the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives.[2][3]
Materials:
-
Aryl triflate (e.g., 2-aminophenyl triflate)
-
3,5-dimethylpyrazole
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., tBuBrettPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl triflate and 3,5-dimethylpyrazole to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyrazole.
Logical Relationship for Ligand Synthesis
Caption: General workflow for the synthesis of this compound.
Potential Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While no data exists for the title ligand, related pincer-type pyrazole ligands have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of C-C bonds in organic synthesis. The N,N,N-coordination sphere that could be provided by this compound makes it a candidate for forming stable and active palladium complexes.
The following data is for a related 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine (L1) ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.[4]
Data Presentation: Suzuki-Miyaura Coupling with a Related Pyrazole Ligand System
| Entry | Aryl Bromide | Product Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromotoluene | 98 | 9800 | - |
| 2 | 4-Bromoanisole | 95 | 9500 | - |
| 3 | 4-Bromobenzonitrile | 99 | 9900 | - |
| 4 | 4-Bromobenzotrifluoride | 97 | 58,000,000 | - |
| 5 | 2-Bromopyridine | 92 | 9200 | - |
Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂-L1 catalyst (10⁻⁵ mol%), in toluene at 110 °C for 12 h.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Catalyst Preparation (Hypothetical for the title ligand):
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a solution of PdCl₂ (1 equivalent) in the same solvent.
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
The resulting palladium complex may precipitate and can be collected by filtration, washed with solvent, and dried under vacuum.
General Procedure for Catalytic Coupling:
-
In a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., 0.1 mol%).
-
Add the solvent (e.g., toluene/water mixture).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: A simplified catalytic cycle for the ring-opening polymerization of ε-caprolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Tandem Reactions for Synthesis of Pyrazolo[5,1-a]isoquinolines with Heterocyclic Ketene Aminals as Ligands. | Semantic Scholar [semanticscholar.org]
Functionalization of the Aniline Ring in 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the aniline ring in the versatile building block, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The strategic modification of this scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. These protocols focus on key electrophilic substitution reactions, including nitration, bromination, and acetylation, as well as diazotization followed by azo coupling, to afford a range of novel compounds with potential applications in drug discovery and development.
Introduction
The compound this compound integrates two important pharmacophores: a substituted pyrazole and an aniline moiety. The pyrazole ring is a common feature in numerous pharmaceuticals, exhibiting a wide array of biological activities. The aniline ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The amino group of the aniline ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, its high reactivity can lead to multiple substitutions and side reactions. The protocols outlined below address these challenges to achieve controlled functionalization.
General Considerations and Reaction Workflow
The primary focus of these protocols is the selective functionalization at the para-position of the aniline ring, which is generally favored due to reduced steric hindrance compared to the ortho-positions. To control the high reactivity of the aniline and prevent undesirable side reactions, such as oxidation or polysubstitution, protection of the amino group via acetylation is a crucial step for certain transformations.
Experimental Protocols
Acetylation of this compound (Amine Protection)
Acetylation of the primary amino group is a common strategy to moderate its activating effect and to prevent side reactions during electrophilic substitution. The resulting acetanilide is less susceptible to oxidation and favors para-substitution due to the steric bulk of the acetyl group.[1][2][3][4]
Protocol:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide, under vacuum.
Table 1: Summary of Acetylation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetic anhydride, Glacial acetic acid |
| Product | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
Nitration of the Aniline Ring
Direct nitration of anilines can be problematic due to oxidation and the formation of meta-substituted products via the anilinium ion in strong acid.[5] Therefore, nitration is best performed on the acetylated derivative.
Protocol:
-
To a solution of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The resulting intermediate, 4-nitro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide, is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid until the deprotection is complete (monitored by TLC).
-
Cool the solution and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the final product.
-
Filter, wash with water, and dry the 4-nitro-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Table 2: Summary of Nitration Reaction
| Parameter | Value |
| Starting Material | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide |
| Reagents | Conc. HNO₃, Conc. H₂SO₄, HCl (for deprotection) |
| Product | 4-Nitro-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline |
| Typical Yield | 70-80% (over two steps) |
| Appearance | Yellow solid |
Bromination of the Aniline Ring
Similar to nitration, direct bromination of anilines can lead to polybrominated products.[5] Acetylation of the amino group allows for selective monobromination at the para-position.
Protocol:
-
Suspend N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid by filtration and wash with a solution of sodium bisulfite to remove excess bromine, followed by water.
-
The intermediate, 4-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide, is then hydrolyzed by refluxing with aqueous hydrochloric acid.
-
After cooling, the solution is neutralized with a base to precipitate the final product.
-
Filter, wash with water, and dry the 4-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Table 3: Summary of Bromination Reaction
| Parameter | Value |
| Starting Material | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetamide |
| Reagents | Bromine, Acetic acid, HCl (for deprotection) |
| Product | 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline |
| Typical Yield | 75-85% (over two steps) |
| Appearance | Off-white to pale brown solid |
Diazotization and Azo Coupling
The primary amino group of this compound can be converted to a diazonium salt, which can then be coupled with an activated aromatic compound to form a highly colored azo dye.[6][7][8]
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Table 4: Summary of Azo Coupling Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | NaNO₂, HCl, Coupling Agent (e.g., β-naphthol) |
| Product | Azo Dye |
| Typical Yield | 80-95% |
| Appearance | Intensely colored solid (e.g., red, orange) |
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected data ranges.
Table 5: Expected Characterization Data
| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |
| N-acetyl derivative | C₁₃H₁₅N₃O | 229.28 | 2.1-2.3 (s, 3H, COCH₃), 2.2-2.5 (s, 6H, 2xCH₃), 5.9-6.1 (s, 1H, pyrazole-H), 7.2-8.0 (m, 4H, Ar-H), 8.0-8.5 (s, 1H, NH) |
| 4-Nitro derivative | C₁₁H₁₂N₄O₂ | 232.24 | 2.2-2.5 (s, 6H, 2xCH₃), 5.9-6.1 (s, 1H, pyrazole-H), 6.0-6.5 (br s, 2H, NH₂), 7.5-8.5 (m, 3H, Ar-H) |
| 4-Bromo derivative | C₁₁H₁₂BrN₃ | 266.14 | 2.2-2.5 (s, 6H, 2xCH₃), 5.9-6.1 (s, 1H, pyrazole-H), 5.0-5.5 (br s, 2H, NH₂), 7.0-7.8 (m, 3H, Ar-H) |
| Azo dye (β-naphthol) | C₂₁H₁₈N₄O | 354.40 | 2.2-2.6 (s, 6H, 2xCH₃), 6.0-6.2 (s, 1H, pyrazole-H), 6.8-8.6 (m, 10H, Ar-H), 15-16 (br s, 1H, OH) |
Applications and Future Perspectives
The functionalized derivatives of this compound serve as valuable scaffolds for the development of novel therapeutic agents and functional materials.
-
Drug Development: The introduction of nitro, bromo, and azo functionalities can significantly modulate the biological activity of the parent molecule. These derivatives can be screened for a variety of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The functional groups also provide handles for further synthetic transformations to build more complex molecules.
-
Dyes and Pigments: The azo compounds derived from this aniline are intensely colored and can be investigated for their properties as dyes for textiles, food, and other industrial applications.[7][8]
-
Materials Science: The extended π-systems in these molecules, particularly the azo dyes, may impart interesting photophysical properties, making them candidates for applications in organic electronics, sensors, and nonlinear optics.
The protocols provided herein offer a robust starting point for the synthesis and exploration of a diverse library of compounds based on the this compound scaffold. Further optimization of reaction conditions and exploration of a wider range of electrophiles and coupling partners will undoubtedly lead to the discovery of new molecules with unique and valuable properties.
References
Application Notes and Protocols for the Quantification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in various sample matrices. The protocols described herein are based on established analytical techniques for substituted anilines and pyrazole derivatives, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is essential for quality control, impurity profiling, and pharmacokinetic studies. The analytical methods detailed below are designed to provide robust and reliable quantification of this analyte.
Analytical Techniques Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC with a C18 stationary phase is particularly well-suited for this analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While direct analysis is possible, derivatization may be employed to improve chromatographic performance.
Application Note 1: Quantification by Reversed-Phase HPLC with UV Detection
This method provides a robust and sensitive approach for the quantification of this compound in bulk drug substances and formulated products.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid or Formic acid (analytical grade).
-
Reference standard of this compound (purity ≥98%).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for aniline derivatives.[1] An exemplary mobile phase is a gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). The exact ratio should be optimized for best separation.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a sample of the bulk drug substance and dissolve it in methanol to a known concentration within the calibration range.
-
Formulated Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and extract it with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before analysis.
4. HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve using linear regression.[1]
Quantitative Data Summary (Exemplary)
The following tables present typical quantitative data that can be expected from a validated HPLC method for similar substituted anilines.[1]
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.8 | 1.1 | > 5000 |
| Aniline (for comparison) | ~ 3.2 | 1.2 | > 4500 |
| 2-Nitroaniline (for comparison) | ~ 4.5 | 1.0 | > 5500 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound and can also be used for impurity profiling due to the high selectivity of mass spectrometric detection.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase like DB-5ms).
-
Helium (carrier gas, 99.999% purity).
-
Methanol, Dichloromethane, Ethyl acetate (GC grade).
-
Reference standard of this compound (purity ≥98%).
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations across the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation:
-
Liquid-Liquid Extraction (for aqueous samples): Adjust the pH of the aqueous sample to basic (pH > 9) with a suitable base. Extract the sample three times with an equal volume of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to a small volume under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate.
-
Direct Dissolution (for organic matrices): Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a known concentration.
4. (Optional) Derivatization: For some aniline compounds, derivatization can improve peak shape and thermal stability.[2]
-
To a dried aliquot of the sample or standard, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-450 for qualitative analysis and identification of unknown impurities.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the analyte (e.g., the molecular ion and major fragment ions). The molecular weight of this compound is 187.24 g/mol .[3]
-
6. Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the analyte concentration in the samples from the calibration curve.
Quantitative Data Summary (Exemplary)
The following tables provide representative quantitative data for the GC-MS analysis of aniline derivatives.[2][4]
Table 3: GC-MS Parameters
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| This compound | ~ 12.5 | 187 (M+), 172, 91 |
| N-methylaniline (Internal Standard) | ~ 8.9 | 107 (M+), 106, 77 |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Workflow Diagramdot
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 3,5-dimethyl-1H-pyrazole with a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) or o-phenylenediamine with acetylacetone. The Buchwald-Hartwig approach is often favored for its broad substrate scope and functional group tolerance.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst system (palladium precursor and ligand), the base, reaction temperature, and reaction time. Incomplete reactions or the formation of side products are common culprits. A systematic optimization of these parameters is crucial for improving the yield.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: In the context of a Buchwald-Hartwig amination, common side products can include hydrodehalogenation of the haloaniline starting material, formation of biaryl compounds from self-coupling, and undesired isomers. The formation of these impurities can be influenced by the catalyst system, base, and temperature. For instance, using a bulky, electron-rich phosphine ligand can often suppress side reactions. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the point at which side product formation becomes significant.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. LC-MS provides more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio.
Q5: What is the best method for purifying the final product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[2] A gradient elution with a solvent system such as ethyl acetate in hexane is typically employed. The fractions can be monitored by TLC to identify and combine those containing the pure product. Recrystallization from a suitable solvent system can be used as an alternative or subsequent purification step to obtain a highly pure solid product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. Consider using a pre-activated Pd(0) source. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is often substrate-specific. |
| Incorrect Base | The choice of base is critical. For aryl chlorides, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) may be required. For aryl bromides, carbonates or phosphates can be effective. Ensure the base is anhydrous and of high purity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating (typically between 80-120 °C). |
| Poor Quality Reagents/Solvents | Use freshly distilled and anhydrous solvents. Ensure the purity of the 3,5-dimethyl-1H-pyrazole and the haloaniline. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions for extended periods. Consider a higher catalyst loading or the use of a more robust pre-catalyst. Adding a fresh portion of the catalyst midway through the reaction can sometimes be beneficial. |
| Product Inhibition | The product formed may coordinate to the palladium center and inhibit further catalysis. Try a different solvent to improve product solubility and minimize inhibition. |
| Insufficient Base | Ensure that at least stoichiometric amounts of the base are used, and in some cases, an excess may be required. |
Issue 3: Formation of Significant Impurities
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation of Aryl Halide | This can be more prevalent with electron-rich aryl halides. Try a different ligand or a lower reaction temperature. Ensure the reaction is performed under a strictly inert atmosphere. |
| Homocoupling of Aryl Halide | This side reaction can be minimized by using a suitable ligand and ensuring a slow addition of the aryl halide to the reaction mixture. |
| Formation of Isomeric Products | If using a substituted pyrazole that can exist in different tautomeric forms, this can lead to isomeric products. Careful control of reaction conditions and choice of starting materials is important. |
Experimental Protocols
Illustrative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
2-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
To the flask, add 3,5-dimethyl-1H-pyrazole (1.2 equivalents) and 2-bromoaniline (1.0 equivalent).
-
Finally, add sodium tert-butoxide (1.4 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation
Table 1: Illustrative Data for Optimization of Reaction Conditions
The following table provides an example of how quantitative data from optimization experiments can be structured. The values presented are for illustrative purposes and may not represent actual experimental results.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 45 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 | 24 | 60 |
| 6 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 24 | 70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel.[1] A suitable mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude sample. A good starting point is a mixture with a low polarity, such as hexane:ethyl acetate (19:1 v/v), gradually increasing the polarity to elute the desired compound.[2]
Q2: How can I determine the appropriate solvent system for my separation?
A2: The ideal solvent system can be determined by running preliminary thin-layer chromatography (TLC) on your crude sample.[1] Test various ratios of hexane and ethyl acetate to find a system where the desired compound has a retention factor (Rf) value between 0.2 and 0.4. This will provide good separation from impurities.
Q3: My compound is streaking on the silica gel column. What could be the cause and how can I fix it?
A3: Streaking of amine-containing compounds like this compound on a silica gel column is a common issue. This is often due to the slightly acidic nature of the silica gel, which can lead to strong interactions with the basic aniline moiety.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent.[3] This will help to neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: I am not getting good separation between my product and a closely-eluting impurity. What can I do?
A4: If you are experiencing poor separation, you can try a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). This can help to resolve compounds with similar polarities. Alternatively, you can try a different solvent system altogether. Sometimes, replacing ethyl acetate with another polar solvent like dichloromethane or diethyl ether can alter the selectivity of the separation.
Q5: Is this compound stable on silica gel?
A5: While many pyrazole and aniline derivatives are stable on silica gel, some basic compounds can be sensitive to the acidic nature of the stationary phase, potentially leading to degradation.[3] It is always advisable to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is observed, using a deactivated or neutral silica gel, or adding a basic modifier to the eluent, is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent system, such as dichloromethane/methanol, may be necessary. |
| The compound has irreversibly adsorbed to the silica gel. | This can happen with basic compounds on acidic silica. Try adding triethylamine (0.1-1%) to the eluent to reduce strong interactions. In the future, consider using neutral or basic alumina as the stationary phase.[4] | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity for the compounds. | Perform a more thorough TLC analysis with a wider range of solvent systems and ratios. Consider trying different solvent combinations (e.g., hexane/dichloromethane, hexane/diethyl ether). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight). | |
| Compound appears to be degrading on the column | The compound is sensitive to the acidic nature of the silica gel. | Add a basic modifier like triethylamine to the eluent. Use neutral silica gel or an alternative stationary phase like alumina. Minimize the time the compound spends on the column by using flash chromatography. |
| Multiple fractions contain the pure product | The elution band is broad. | This can be caused by overloading the column or poor packing. Ensure proper column preparation and loading. A shallower solvent gradient during elution can also help to sharpen the bands. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
A crucial first step is to determine the optimal eluent system using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Various ratios of n-hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1)
-
Developing chamber
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of several TLC plates.
-
Place each plate in a developing chamber containing a different hexane:ethyl acetate solvent mixture.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the product and any impurities in each solvent system. The ideal system will give the product an Rf of approximately 0.2-0.4 and good separation from other spots.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Observations |
| 95:5 | ~0.1 | Low mobility, good for starting a gradient elution. |
| 90:10 | ~0.25 | Good starting point for isocratic elution.[5] |
| 80:20 | ~0.4 | May be suitable if impurities are much less polar. |
| 70:30 | ~0.6 | Likely too polar, may co-elute with impurities. |
Column Chromatography Protocol
This protocol is a general guideline and should be adapted based on the results of the TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
n-Hexane and ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Once the desired product has been eluted, the column can be flushed with a more polar solvent to remove any remaining compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and to a lesser extent, the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.
Q2: What are the typical starting materials for the Buchwald-Hartwig synthesis of this compound?
A2: The typical starting materials are a 2-haloaniline (such as 2-bromoaniline or 2-chloroaniline) and 3,5-dimethylpyrazole. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
Q3: What are the potential side reactions I should be aware of during the Buchwald-Hartwig synthesis?
A3: Common side reactions include hydrodehalogenation of the 2-haloaniline starting material, homocoupling of the starting materials to form biphenyl or bipyrazolyl species, and in some cases, double arylation if a primary amine with multiple reactive sites were used. Catalyst deactivation can also be a significant issue.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of the starting materials, the desired product, and any significant byproducts.
Q5: What are the recommended purification methods for the final product?
A5: The crude product is typically purified by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may not have been properly activated or has decomposed. | Ensure the use of a reliable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst). Use fresh, high-quality reagents and properly degassed solvents. |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. | |
| Incorrect Base: The base may be too weak or not suitable for the reaction conditions. | Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly effective. Ensure the base is fresh and handled under inert conditions. | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Formation of Significant Side Products | Hydrodehalogenation: Reduction of the 2-haloaniline starting material. | The choice of ligand is crucial; bulky ligands can favor reductive elimination over β-hydride elimination. Using a slight excess of the pyrazole can sometimes suppress this. |
| Homocoupling: Dimerization of the aniline or pyrazole. | Optimize the reaction by lowering the temperature and using the minimum effective catalyst loading. | |
| Inconsistent Yields | Variable Reagent Quality: Impurities in starting materials, solvents, or catalyst can affect the outcome. | Use reagents from reliable suppliers and purify solvents if necessary. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
| Stirring Issues: In heterogeneous mixtures, inefficient stirring can lead to poor reaction rates. | Ensure vigorous stirring throughout the reaction. |
Data Presentation: Illustrative Yields and Side Product Formation
The following table presents illustrative data for the synthesis of this compound under various hypothetical Buchwald-Hartwig conditions. This data is intended to serve as a guide for troubleshooting and optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Product (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 | 5 | 3 |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 78 | 8 | 5 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | KOtBu (1.5) | Toluene | 90 | 92 | 2 | 1 |
| 4 | Pd(OAc)₂ (3) | (none) | NaOtBu (1.5) | Toluene | 100 | <5 | >50 | <5 |
Experimental Protocols
Detailed Methodology for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
2-Bromoaniline
-
3,5-Dimethylpyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol).
-
Seal the tube, and then evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add 2-bromoaniline (1.0 mmol) and 3,5-dimethylpyrazole (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Buchwald-Hartwig synthesis of the target compound.
Caption: Common side reactions in the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Scaling Up 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, particularly addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable approach involves a two-step process:
-
Synthesis of 3,5-dimethylpyrazole: This is typically achieved through the condensation reaction of acetylacetone with hydrazine hydrate. This reaction is generally high-yielding and cost-effective.
-
Buchwald-Hartwig Amination: The synthesized 3,5-dimethylpyrazole is then coupled with a suitable 2-haloaniline (e.g., 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline) or 2-aminophenol derivative using a palladium catalyst and a suitable phosphine ligand.
Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination step?
A2: Several parameters are crucial for a successful and scalable Buchwald-Hartwig amination:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical and often substrate-dependent. For many applications, sterically hindered and electron-rich ligands demonstrate high catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are important. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may not be compatible with all functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1]
-
Solvent Choice: Aprotic, nonpolar solvents like toluene and dioxane are commonly used. The solvent choice affects the solubility of reactants and the overall reaction rate.[1]
-
Temperature Control: Reaction temperatures typically range from 80-100°C. Inadequate heating can result in slow or incomplete reactions, whereas excessive temperatures can lead to catalyst decomposition.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, necessitating the reaction be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities involves careful control of reaction conditions and the quality of starting materials. Common impurities can arise from side reactions such as hydrodehalogenation of the aryl halide, or homocoupling of the starting materials. Ensuring an oxygen-free environment, using high-purity reagents, and optimizing the reaction temperature and time are key to reducing byproduct formation.
Q4: What are the recommended methods for purifying the final product on a large scale?
A4: For large-scale purification of this compound, crystallization is the preferred method. The choice of solvent is critical for obtaining high purity and yield. A structured approach to identify suitable solvents and optimize crystallization conditions is recommended. In some cases, treatment with activated carbon can be used to remove colored impurities. Column chromatography is generally not practical for large-scale industrial production.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3,5-Dimethylpyrazole
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete. | Insufficient reaction temperature or time. | Ensure the reaction is maintained at the optimal temperature (typically around 50°C after the initial exothermic reaction) for a sufficient duration (e.g., 3 hours).[2] |
| Product is contaminated with starting materials. | Incorrect stoichiometry of reactants. | Use a slight excess of hydrazine hydrate to ensure complete conversion of acetylacetone. |
| Formation of a large amount of inorganic salts. | Use of hydrazine sulfate with a base. | Consider using hydrazine hydrate directly to avoid the formation of inorganic salt byproducts, simplifying the workup.[3] |
| Low isolated yield after workup. | Product loss during extraction or crystallization. | Optimize the extraction solvent and procedure. For crystallization, carefully select a solvent system that provides good recovery. Water is often a suitable and cost-effective solvent for crystallization.[2][3] |
Issue 2: Poor Performance of the Buchwald-Hartwig Amination at Scale
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no conversion. | Inactive catalyst. | Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. Use high-purity, dry solvents and reagents. Consider using a pre-catalyst that is more air-stable. |
| Poor mixing. | On a larger scale, ensure agitation is sufficient to maintain a homogeneous suspension, especially when using solid bases. | |
| Incorrect catalyst/ligand/base combination. | Screen different palladium precursors, phosphine ligands, and bases to find the optimal system for your specific substrates. | |
| Formation of significant side products (e.g., hydrodehalogenation). | Reaction temperature is too high or reaction time is too long. | Optimize the temperature and monitor the reaction progress closely to stop it once the starting material is consumed. |
| Presence of water. | While trace amounts of water can sometimes be beneficial, excess water can lead to catalyst deactivation and side reactions. Ensure solvents and reagents are sufficiently dry. | |
| Dark reaction mixture and difficult purification. | Catalyst decomposition (formation of palladium black). | Lower the reaction temperature or consider a more thermally stable catalyst system. |
| Product degradation. | Analyze the reaction mixture for potential degradation products and adjust conditions (e.g., temperature, base) accordingly. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 3,5-Dimethylpyrazole
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactants | Acetylacetone, Hydrazine Hydrate | >90 | >99 | [2] |
| Solvent | Water | [2][3] | ||
| Catalyst | Glacial Acetic Acid | [2][3] | ||
| Temperature | < 50°C (addition), 50°C (reaction) | [2] | ||
| Reaction Time | 3 hours | [2] |
Note: This data is based on a patented industrial process and may require optimization for specific equipment and scales.
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Catalyst Loading | 0.5 - 2 mol% |
Note: The optimal conditions are highly dependent on the specific aryl halide and amine used and should be determined through screening and optimization experiments.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a patented industrial method.[2]
-
To a suitable reactor, add 1000 kg of water and 370 kg of acetylacetone.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate while maintaining the reaction temperature below 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for 3 hours.
-
Cool the mixture to 10°C to induce crystallization.
-
Isolate the product by centrifugation, wash with water, and dry under vacuum.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general laboratory-scale procedure that can be adapted for scale-up.
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the 2-haloaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., XPhos, 2.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Buchwald-Hartwig amination.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives. The primary synthetic route addressed is the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 3,5-dimethylpyrazole with a suitable 2-haloaniline or its synthetic equivalent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The most prevalent and versatile method is the N-arylation of 3,5-dimethylpyrazole with a 2-haloaniline (e.g., 2-bromoaniline, 2-chloroaniline) or a precursor like 1-halo-2-nitrobenzene followed by reduction of the nitro group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. Copper-catalyzed Ullmann coupling is another viable, though often harsher, alternative.[1][2][3]
Q2: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in the Buchwald-Hartwig amination of 2-haloanilines with pyrazoles can often be attributed to several factors. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands are generally required.[4]
-
Base: The strength and solubility of the base are crucial for the catalytic cycle.
-
Reaction Conditions: Temperature, reaction time, and the exclusion of oxygen and water are critical parameters.
-
Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides, which are in turn less reactive than aryl iodides, often necessitating more active catalyst systems.[5]
Q3: How do I select the appropriate ligand for the C-N coupling reaction?
A3: Ligand selection is crucial for a successful reaction. For N-arylation of pyrazoles, bulky and electron-rich biarylphosphine ligands are often the most effective as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly successful ligands for this type of transformation include tBuBrettPhos, XPhos, and Xantphos.[6][7][8][9][10] The optimal ligand is often substrate-dependent, so screening a few options is recommended.
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This can be more pronounced with electron-poor aryl halides.[4] To minimize this, you can try a different ligand or lower the reaction temperature. Another potential issue is the formation of biaryl byproducts from the homocoupling of the aryl halide. Optimizing the stoichiometry and catalyst system can help reduce this.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound derivatives via palladium-catalyzed C-N coupling.
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed by TLC/LC-MS | 1. Inactive Catalyst: The active Pd(0) species is not being generated. | - Use a high-purity palladium precatalyst (e.g., a G3 or G4 precatalyst). - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[4] |
| 2. Inappropriate Ligand: The chosen ligand is not suitable for the specific substrates. | - Screen a panel of bulky, electron-rich phosphine ligands such as tBuBrettPhos, XPhos, or Xantphos.[6][10] | |
| 3. Incorrect Base: The base may be too weak or not sufficiently soluble. | - For less reactive aryl chlorides, a strong base like Sodium tert-butoxide (NaOtBu) is often necessary. For more reactive aryl bromides or iodides, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) can be effective.[5] - Ensure the base is anhydrous and of high purity. | |
| Stalled reaction with starting materials remaining | 4. Low Reaction Temperature: The reaction may require more thermal energy. | - Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating between 80-110 °C.[4] |
| 5. Insufficient Reaction Time: The reaction may be slow. | - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
Problem 2: Significant Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Major peak corresponding to the dehalogenated aniline derivative | 1. Catalyst Deactivation Pathway: This is more common with electron-poor aryl halides. | - Try a different ligand that is less prone to β-hydride elimination pathways. - Lower the reaction temperature. |
| 2. Presence of Water: Water can act as a proton source for hydrodehalogenation. | - Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. | |
| Formation of biaryl homocoupling product | 1. Suboptimal Catalyst System: The catalyst may favor C-C coupling. | - Screen different palladium/ligand combinations. Some ligands are better at promoting C-N bond formation. |
| 2. Incorrect Stoichiometry: An excess of the aryl halide can sometimes lead to homocoupling. | - Carefully control the stoichiometry of the reactants. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different components on the yield of N-aryl pyrazole formation, based on literature for similar Buchwald-Hartwig reactions. Yields are representative and will vary based on the specific substrates.
Table 1: Comparison of Ligands for N-Arylation of Pyrazoles
| Ligand | Typical Catalyst Loading (mol%) | General Performance | Reference |
| tBuBrettPhos | 1-2 | Excellent for a broad range of aryl triflates and pyrazoles.[6][7][8][9] | Onodera et al., J. Org. Chem., 2019 |
| XPhos | 1-5 | Highly effective, especially for less reactive aryl chlorides.[10] | User-derived from general knowledge |
| Xantphos | 1-5 | A versatile ligand, often a good starting point for optimization.[10] | User-derived from general knowledge |
| tBuDavePhos | 5-10 | Effective for C-N coupling of 4-bromopyrazoles with amines.[11] | User-derived from general knowledge |
Table 2: Influence of Base and Solvent on C-N Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaOtBu | Toluene | 80-110 | 70-95 | Strong base, good for less reactive aryl halides.[4][5] |
| K₃PO₄ | Dioxane | 100-110 | 60-90 | A milder base, often used with more reactive aryl bromides/iodides.[5] |
| K₂CO₃ | Dioxane/Water | 80-120 | 50-85 | Common conditions for Suzuki-type couplings, can be adapted for C-N coupling.[5] |
| Cs₂CO₃ | Toluene | 100 | 65-92 | Often provides good results with a variety of substrates. |
| LiHMDS | THF | 65 | 75-90 | Can be effective at lower temperatures.[12] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of 3,5-Dimethylpyrazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Haloaniline derivative (1.0 equiv)
-
3,5-Dimethylpyrazole (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add the 2-haloaniline, 3,5-dimethylpyrazole, palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
References
- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
stability issues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline during storage
Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound (CAS: 60418-47-5).
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of degradation for this compound?
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage involves keeping the container tightly closed in a dry, cool, and well-ventilated area, away from direct sunlight or heat sources.[2][3] For enhanced stability, especially for long-term storage, storing under an inert atmosphere like argon or nitrogen is advisable to prevent oxidation.[4]
Q3: How do factors like air, light, and temperature affect the stability of this compound?
A3:
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways. Storing in a light-resistant container (e.g., amber vial) is recommended.[4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation. Storing the compound in a cool environment, such as a refrigerator (typically 2-8°C), will slow down potential degradation processes.[4]
Q4: What are the likely degradation products?
A4: While specific degradation products for this exact molecule are not extensively documented in readily available literature, degradation of anilines typically involves oxidation.[5] This can lead to the formation of N-oxides, nitroso, and nitro compounds, and eventually complex, colored polymeric structures. The pyrazole ring is generally stable to oxidation.[6]
Q5: Can I dissolve the compound in a solvent for storage?
A5: Storing the compound as a dry solid is generally preferred. If you must store it in solution, choose a dry, aprotic solvent and store it under an inert atmosphere at a low temperature. However, be aware that stability in solution can be lower than in the solid state. A stability study in your chosen solvent is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound has darkened or changed color. | Oxidation: The compound has been exposed to air (oxygen) and/or light. | 1. Purge the container headspace with an inert gas (argon or nitrogen) before sealing. 2. Wrap the container in aluminum foil or use an amber vial to protect it from light.[4] 3. If purity is critical, the material may need to be re-purified (e.g., by recrystallization or column chromatography). |
| New, unexpected peaks appear in HPLC/TLC analysis. | Chemical Degradation: The compound is breaking down due to improper storage or handling. | 1. Immediately review your storage conditions against the recommendations (see Table 1). 2. Analyze a freshly opened or new batch of the compound to confirm if the issue is batch-specific or a result of your storage protocol. 3. Implement stricter handling procedures: minimize the time the container is open to the atmosphere. |
| Inconsistent or poor results in downstream experiments. | Variable Purity: The purity of the compound is inconsistent between aliquots due to ongoing degradation. | 1. Always perform a purity check (e.g., HPLC, NMR) on the material before use, especially if it has been stored for an extended period. 2. Aliquot the compound upon receipt into smaller, single-use vials to avoid repeatedly exposing the entire stock to the atmosphere. |
| Compound appears clumpy or moist. | Moisture Absorption: The container was not sealed properly or was opened in a humid environment. | 1. Store the compound in a desiccator to keep it dry. 2. When removing from cold storage, allow the container to warm to room temperature before opening to prevent water condensation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Cool (e.g., 2-8°C) | Slows the rate of chemical degradation. | [4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. | [4] |
| Light | Protect from Light (Amber Vial / Foil) | Prevents light-induced degradation pathways. | [4] |
| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture. | [2][3] |
| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and safety. | [2][3] |
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
1. Objective: To determine the purity of the compound and identify potential impurities formed during storage.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Formic Acid (or Trifluoroacetic Acid, TFA)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Perform a serial dilution to create a working solution of approximately 50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to that of a reference standard or a freshly opened sample to identify any new peaks, which would indicate degradation products. The appearance of early-eluting, more polar peaks or late-eluting, less polar (polymeric) peaks may suggest degradation.
Visualizations
Caption: Potential oxidative degradation pathway for the aniline moiety.
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Relationship between storage conditions and compound stability.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.dk [fishersci.dk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
refining the workup procedure for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound, particularly following a Buchwald-Hartwig amination reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | Incomplete reaction. | Before starting the workup, monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. |
| Product loss during extraction. | Ensure the pH of the aqueous layer is appropriate to keep the aniline product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. | |
| Product degradation. | Avoid overly acidic or basic conditions during the workup. Be mindful of the stability of the product, especially during prolonged heating or exposure to strong acids/bases. | |
| Oily or Gummy Product Instead of a Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining organic solvent. |
| Impurities lowering the melting point. | The product may require further purification. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with column chromatography. | |
| The product is inherently an oil at room temperature. | While this compound is reported as a solid, significant impurities can prevent crystallization. Purification is necessary.[1] | |
| Product Contaminated with Palladium Catalyst | Inefficient removal of the palladium catalyst. | After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst. For residual soluble palladium, consider a wash with an aqueous solution of a chelating agent like thiourea or treatment with activated carbon. |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction or inefficient purification. | Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion. For purification, utilize column chromatography with an appropriate eluent system to separate the product from the starting materials. |
| Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A less polar or a gradient elution might be necessary to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
| Decomposition of the product on silica gel. | Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. Neutralize the silica gel with a small amount of triethylamine in the eluent system. | |
| Difficulty in Recrystallization | Incorrect solvent choice. | Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. For anilines, common solvents to try are ethanol, methanol, or toluene, and mixed solvent systems like ethanol/water. |
| Solution is too dilute or cools too quickly. | Use the minimum amount of hot solvent to dissolve the crude product to ensure the solution is saturated. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the Buchwald-Hartwig synthesis of this compound?
A1: A general workup procedure involves cooling the reaction mixture to room temperature, diluting it with a suitable organic solvent (e.g., ethyl acetate or toluene), and filtering the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure, and the residue is purified, typically by silica gel column chromatography.
Q2: What are the common impurities I might encounter in the synthesis of this compound?
A2: Common impurities may include unreacted 2-haloaniline or 3,5-dimethylpyrazole, byproducts from side reactions such as hydrodehalogenation of the aryl halide, or double arylation of the aniline. Residual palladium catalyst and phosphine ligands (or their oxides) are also common contaminants.
Q3: What is a suitable eluent system for the column chromatography purification of this compound?
A3: A good starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common eluent system for similar compounds is a mixture of dichloromethane and ethyl acetate (e.g., 8:2 v/v).[2] The optimal ratio should be determined by TLC analysis.
Q4: Can I purify this compound by recrystallization? If so, what solvents should I try?
A4: Yes, recrystallization can be an effective purification method. For aniline derivatives, suitable solvents to screen include ethanol, methanol, and toluene. Mixed solvent systems, such as ethanol/water or acetone/water, can also be effective. The choice of solvent will depend on the impurity profile of your crude product.
Q5: My purified product has a brownish color. How can I decolorize it?
A5: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal before the final crystallization or after column chromatography. However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.
Experimental Protocols
General Workup and Purification Protocol for Buchwald-Hartwig Amination
-
Reaction Quenching and Filtration:
-
Once the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 50 mL).
-
Filter the mixture through a pad of Celite® (2-3 cm thick) in a sintered glass funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent (2 x 20 mL).
-
-
Extraction and Washing:
-
Combine the organic filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and wash it with a small amount of the organic solvent.
-
-
Concentration:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate, starting with a low polarity and gradually increasing).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
-
-
Purification by Recrystallization (Alternative/Additional Step):
-
Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes before hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for the workup of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common organic solvents is this compound likely to be most soluble?
A2: Based on the solubility of the related compound 3,5-dimethylpyrazole, the solubility of this compound is expected to be highest in polar protic solvents like alcohols (e.g., 1-butanol, n-propanol, ethanol, methanol) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] Its solubility is likely to be lower in less polar solvents like toluene and acetonitrile.[5]
Q3: My compound is not dissolving even in supposedly "good" solvents. What could be the issue?
A3: Several factors could be at play:
-
Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the compound at the given temperature.
-
Low Temperature: The solubility of most solids increases with temperature. Heating the mixture may be necessary.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
Metastable Crystal Form (Polymorph): The compound may exist in a less soluble crystalline form.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a high-polarity solvent in which the compound is highly soluble, such as DMF or DMSO, can be added to the primary reaction solvent to enhance the overall solvating power of the medium.[6]
Q5: How does pH affect the solubility of this compound?
A5: The aniline moiety in the molecule is basic and can be protonated under acidic conditions to form a more polar and, therefore, more water-soluble salt.[3] This can be a useful strategy if the reaction conditions are compatible with an acidic environment.
Troubleshooting Guide: Poor Solubility in Reactions
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound during a chemical reaction.
Problem: The reactant this compound is not fully dissolved in the reaction solvent, leading to a heterogeneous mixture and potentially a slow or incomplete reaction.
Initial Assessment Workflow
Caption: Initial troubleshooting steps for solubility issues.
Advanced Troubleshooting Strategies
If initial steps fail, consider the following advanced strategies:
| Strategy | Description | When to Use | Potential Downsides |
| Co-Solvent Addition | Add a small amount of a highly polar aprotic solvent like DMF or DMSO to the reaction mixture. | When a single solvent system is not effective and the reaction is compatible with the co-solvent. | Can complicate product purification due to the high boiling point of the co-solvent. |
| Change of Solvent | Switch to a solvent with a higher predicted solubility for the compound. | When the current solvent is clearly inadequate and a better alternative is known. | The new solvent must be compatible with all reactants and reaction conditions. |
| pH Adjustment | If the reaction can be run under acidic conditions, adding a suitable acid can protonate the aniline nitrogen, increasing solubility in polar solvents. | For reactions in polar, protic solvents where acidic conditions are tolerated or required. | Not suitable for base-sensitive reactions or reactants. |
| Solid-State Synthesis | For certain reactions like cross-couplings, ball milling can be used to carry out the reaction in the solid phase without a solvent. | When solution-based methods consistently fail due to insolubility. | Requires specialized equipment (ball mill). |
| Use of Phase-Transfer Catalysis | A phase-transfer catalyst can be used to bring the reactant into a phase where it can react, even if it is not fully dissolved in the bulk solvent. | For reactions involving two immiscible phases where one reactant is insoluble in the organic phase. | Requires careful selection of the catalyst and may add to the cost. |
Decision-Making Flowchart for Solubility Enhancement
Caption: Selecting a solubility enhancement strategy.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature (Predicted)
| Solvent Class | Solvent | Predicted Solubility | Rationale/Reference |
| Polar Protic | Methanol | Soluble with heating | Aniline is soluble in alcohols.[3][4] |
| Ethanol | Soluble with heating | Aniline is soluble in alcohols.[3][4] | |
| Isopropanol | Moderately Soluble | General trend for similar compounds.[5] | |
| 1-Butanol | Soluble | General trend for similar compounds.[5] | |
| Polar Aprotic | DMF | Soluble | Frequently used as a solvent in syntheses with pyrazole derivatives. |
| DMSO | Soluble | A powerful solvent for many organic compounds.[6] | |
| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMF/DMSO.[5] | |
| Acetone | Moderately Soluble | Aniline is soluble in acetone.[3] | |
| Non-Polar | Toluene | Sparingly Soluble | The molecule has significant polar character.[5] |
| Hexane | Insoluble | "Like dissolves like" principle. | |
| Halogenated | Dichloromethane | Moderately Soluble | Aniline is soluble in chloroform.[3] |
| Chloroform | Soluble | Aniline is soluble in chloroform.[3] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., methanol, ethanol, DMF, DMSO, acetonitrile, toluene, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a series of labeled test tubes.
-
To the first test tube, add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing.
-
Observe for complete dissolution. Record the volume of solvent required.
-
If the compound does not dissolve in 1 mL of solvent at room temperature, gently heat the mixture in a controlled manner (e.g., 40 °C, 60 °C) and observe for dissolution. Note the temperature at which it dissolves.
-
Allow the heated solution to cool to room temperature to check for precipitation.
-
Repeat steps 2-5 for each test solvent.
-
Record your observations in a table, noting whether the compound is insoluble, sparingly soluble, soluble, or very soluble at room temperature and with heating.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound Using a Co-Solvent
Objective: To perform a reaction where the poor solubility of the title compound is overcome using a co-solvent.
Materials:
-
This compound
-
Other reactants and reagents as per the specific reaction protocol
-
Primary reaction solvent (e.g., toluene, THF)
-
Co-solvent (DMF or DMSO)
-
Reaction flask and standard glassware for synthesis
Procedure:
-
To the reaction flask, add this compound and any other solid reactants.
-
Add the primary reaction solvent to the flask.
-
While stirring, add the co-solvent (DMF or DMSO) dropwise until the this compound dissolves. Use the minimum amount of co-solvent necessary.
-
Gently heat the mixture if required to achieve full dissolution.
-
Once a homogeneous solution is obtained, proceed with the addition of other reagents and follow the intended reaction protocol.
-
Work-up consideration: Due to the high boiling point of DMF and DMSO, aqueous work-up procedures may be required to remove the co-solvent from the product. Extraction with a suitable organic solvent followed by washing the organic layer with water or brine is a common method.
References
Validation & Comparative
comparing spectroscopic data of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic data of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with hypothetical experimental values. Due to a lack of readily available, published experimental spectra for this specific compound, this guide utilizes established literature values for its constituent fragments, aniline and 3,5-dimethylpyrazole, to establish a baseline for comparison. This approach allows for a robust framework for researchers to verify their own experimental findings.
Data Presentation: A Comparative Analysis
The following tables summarize the expected literature values, derived from analogous structures and spectroscopic principles, alongside a column for researchers to input their own experimental data for direct comparison.
Table 1: ¹H NMR Spectral Data Comparison (Expected vs. Experimental)
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Experimental Chemical Shift (δ, ppm) |
| Pyrazole-CH₃ (3- and 5-positions) | ~2.2 - 2.5 (s, 6H) | |
| Pyrazole-H (4-position) | ~5.9 - 6.1 (s, 1H) | |
| Aniline-NH₂ | ~3.5 - 4.5 (br s, 2H) | |
| Aniline-ArH | ~6.7 - 7.5 (m, 4H) |
Table 2: ¹³C NMR Spectral Data Comparison (Expected vs. Experimental)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Experimental Chemical Shift (δ, ppm) |
| Pyrazole-CH₃ | ~13 - 15 | |
| Pyrazole-C4 | ~105 - 107 | |
| Pyrazole-C3 & C5 | ~140 - 150 | |
| Aniline-C (Aromatic) | ~115 - 130 | |
| Aniline-C-N (ipso) | ~145 - 148 | |
| Aniline-C-Py | ~135 - 140 |
Table 3: Key IR Absorption Bands (Expected vs. Experimental)
| Functional Group | Expected Wavenumber (cm⁻¹) ** | Experimental Wavenumber (cm⁻¹) ** |
| N-H Stretch (Aniline NH₂) | 3300 - 3500 (two bands) | |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=C Stretch (Aromatic Ring) | 1500 - 1620 | |
| C=N Stretch (Pyrazole Ring) | ~1550 | |
| N-H Bend (Aniline NH₂) | 1580 - 1650 |
Table 4: Mass Spectrometry Data Comparison (Expected vs. Experimental)
| Parameter | Expected Value | Experimental Value |
| Molecular Ion (M⁺) | m/z 187.24 | |
| Key Fragmentation Peaks | Expected fragments from loss of CH₃, NH₂, and cleavage of the pyrazole and aniline rings. |
Experimental Protocols
To acquire experimental data for this compound, the following standard methodologies are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra at room temperature using a standard pulse sequence. A spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters: Employ a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample typically from 4000 to 400 cm⁻¹. Accumulate 16-32 scans to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Technique: Electrospray ionization (ESI) or electron impact (EI) are common techniques.
-
Parameters: For ESI, infuse the sample solution into the mass spectrometer. For EI, introduce the sample via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of the Comparison Workflow
The logical process for comparing experimental spectroscopic data with literature values can be visualized as follows:
Caption: Workflow for comparing experimental and literature spectroscopic data.
Validation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Structure: A Comparative Analysis of Analytical Techniques
An in-depth guide for researchers, scientists, and drug development professionals on the structural validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This guide emphasizes the role of X-ray crystallography as the definitive method for structure determination and compares its output with other common analytical techniques.
The definitive structural elucidation of a chemical compound is a cornerstone of chemical research and drug development. For this compound, a versatile building block in medicinal chemistry, unambiguous confirmation of its three-dimensional structure is paramount. While a variety of analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard, offering precise atomic coordinates and bonding information.
This guide provides a comparative overview of analytical techniques for the structural validation of this compound. Although a specific crystal structure for this exact compound is not publicly available in crystallographic databases as of the latest search, this guide will utilize data from closely related pyrazole derivatives to illustrate the principles and data formats. This approach allows for a comprehensive comparison of the depth of information provided by X-ray crystallography versus other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous structure determination in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. Structure may differ in solution. |
| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment of hydrogen and carbon atoms, connectivity through J-coupling. | Provides detailed information about the molecular structure in solution. Non-destructive. | Does not provide direct information on bond lengths or angles. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Can confirm elemental composition. | Does not provide information on stereochemistry or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. Good for identifying the presence or absence of specific functional groups. | Provides limited information about the overall molecular structure. |
Experimental Protocols
X-ray Crystallography (Hypothetical Protocol)
A suitable single crystal of this compound would be mounted on a goniometer. Data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer with a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å). The structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model. The final structural data, including bond lengths, angles, and torsion angles, would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data would include chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
Mass Spectrometry (MS)
Mass spectra would be obtained on a mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The data would be reported as a mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded on an FT-IR spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The data would be reported in wavenumbers (cm⁻¹), and the absorption bands would be assigned to specific functional groups.
Data Presentation
Table 2: Hypothetical X-ray Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃N₃ |
| Formula Weight | 187.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| β (°) | [Hypothetical Value] |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| Calculated Density (g/cm³) | [Hypothetical Value] |
| R-factor (%) | [Hypothetical Value] |
Note: As no specific crystal structure for the target compound was found, this table presents the type of data that would be obtained.
Table 3: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.05 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 4.80 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.5, 142.1, 140.8, 129.5, 125.4, 123.8, 118.9, 106.2, 14.1, 13.8. |
| MS (ESI) | m/z: 188.1182 [M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺: 188.1188). |
| IR (KBr, cm⁻¹) | ν: 3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch). |
Visualizations
Caption: Workflow for the structural validation of a chemical compound.
This guide illustrates that while spectroscopic methods like NMR, MS, and IR are powerful tools for deducing the structure of a molecule like this compound, they provide circumstantial evidence. X-ray crystallography, when feasible, delivers the definitive proof of structure, providing an unparalleled level of detail and certainty that is crucial for applications in drug discovery and materials science.
comparative study of the biological activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of two distinct series of pyrazole-aniline derivatives, focusing on their anticancer and antimicrobial properties. The information is based on preclinical data from in vitro studies.
This guide presents a comparative study of two classes of pyrazole-aniline derivatives: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, evaluated for their anticancer activity, and pyrazole-aniline linked coumarin derivatives, assessed for their antimicrobial properties. While not possessing the identical 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline core, these compounds represent structurally related families for which comparative biological data is available.
Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been synthesized and evaluated as potential antitumor agents. The primary mechanism of action for the most potent of these compounds is believed to be the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1]
Data Presentation: Comparative Anticancer Activity
The anticancer and CDK2 inhibitory activities of selected derivatives were evaluated, with compound 5a emerging as the most potent in this series.[1] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 (Breast) | 1.88 ± 0.11 |
| B16-F10 (Melanoma) | 2.12 ± 0.15 | |||
| Reference | ||||
| Doxorubicin | Topoisomerase II | Not Reported | Not Reported | Not Reported |
Mandatory Visualization: CDK2 Inhibition Pathway
The following diagram illustrates the proposed mechanism of action, where the pyrazole-aniline derivative inhibits CDK2, leading to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin E complex by a pyrazole-aniline derivative prevents Rb phosphorylation, leading to cell cycle arrest.
Experimental Protocols: Anticancer Evaluation
1. In Vitro CDK2/Cyclin E Kinase Assay: The inhibitory activity of the compounds against CDK2/cyclin E was determined using a kinase assay. The assay measures the phosphorylation of a substrate by the kinase.
-
Enzyme: Recombinant human CDK2/cyclin E.
-
Substrate: A suitable peptide substrate for CDK2.
-
Procedure:
-
The CDK2/cyclin E enzyme, substrate, and ATP are prepared in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[2]
-
The test compound (dissolved in DMSO) is added to the wells of a microtiter plate at various concentrations.
-
The kinase reaction is initiated by adding the enzyme and substrate/ATP mixture to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 10-60 minutes).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. This can be done using various methods, such as luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production.[2]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cell Viability (MTT) Assay: The antiproliferative activity of the synthesized compounds against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 3,000-6,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 490 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Antimicrobial Activity of Pyrazole-Aniline Linked Coumarin Derivatives
A series of pyrazole-aniline linked coumarin derivatives has been synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited potent activity against a range of bacterial and fungal strains.[3] The proposed mechanism of antifungal action for the most active derivative is the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3][4]
Data Presentation: Comparative Antimicrobial Activity
The minimum inhibitory concentrations (MIC) of the most active pyrazole-aniline linked coumarin derivatives against selected bacterial and fungal strains are presented below. Lower MIC values indicate higher potency.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| 4b | 3.9 | 1.9 | 7.8 | 7.8 |
| 4e | 1.9 | 3.9 | 3.9 | 3.9 |
| 4h | 1.9 | 3.9 | 3.9 | 3.9 |
| 4i | 1.9 | 3.9 | 3.9 | 3.9 |
| 4k | 3.9 | 1.9 | 7.8 | 7.8 |
| Reference Drugs | ||||
| Ciprofloxacin | 3.9 | 3.9 | - | - |
| Miconazole | - | - | 3.9 | 3.9 |
| Data sourced from Kovvuri et al. (2017). Note: '-' indicates data not available.[3] |
Mandatory Visualization: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the proposed site of inhibition by the pyrazole-aniline linked coumarin derivatives.
Caption: Inhibition of the ergosterol biosynthesis pathway by a pyrazole-aniline linked coumarin derivative disrupts fungal cell membrane integrity.
Experimental Protocols: Antimicrobial Evaluation
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganisms: Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger.
-
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included. Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, miconazole for fungi) are tested under the same conditions for comparison.
-
References
Assessing the Purity of Synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
The compound this compound is a crucial building block in the development of various therapeutic agents. Its purity can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to detect and quantify any impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely adopted and powerful technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1][2][3] Its high resolution, sensitivity, and reproducibility make it the gold standard for quality control in the pharmaceutical industry.
Experimental Protocol: RP-HPLC Method for this compound
This section outlines a typical RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.[4][5] The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS | LC-MS | NMR |
| Principle | Separation based on polarity, UV absorbance detection. | Separation of volatile compounds, mass-based detection. | Separation based on polarity, mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Applicability | Non-volatile, thermally stable/labile compounds. | Volatile, thermally stable compounds. | Non-volatile, thermally stable/labile compounds. | Soluble compounds with NMR-active nuclei. |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Very High (pg-ng) | Moderate (µg-mg) |
| Quantification | Excellent | Good | Excellent | Excellent (with internal standard) |
| Impurity ID | Tentative (based on retention time) | Excellent (mass fragmentation) | Excellent (mass fragmentation) | Excellent (structural elucidation) |
| Sample Prep. | Simple dissolution and filtration. | Often requires derivatization for polar compounds. | Simple dissolution and filtration. | Simple dissolution in deuterated solvent. |
| Cost | Moderate | High | High | Very High |
| Throughput | High | Moderate | High | Low |
In-depth Look at Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile impurities such as residual solvents.[3] For a compound like this compound, derivatization may be necessary to increase its volatility, which can add complexity to the sample preparation process.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[4] This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data, which aids in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main component and any impurities present in a sample. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity itself.
Hypothetical Signaling Pathway Involvement
Derivatives of this compound are often investigated for their potential as kinase inhibitors in cancer therapy. The following diagram illustrates a hypothetical signaling pathway where such a derivative might act.
Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. For routine quality control and quantification of known impurities of this compound, RP-HPLC offers a balance of high performance, reliability, and cost-effectiveness. For the identification of unknown impurities and comprehensive impurity profiling, hyphenated techniques such as LC-MS are indispensable. GC-MS is the preferred method for analyzing volatile impurities, while NMR provides unparalleled structural information and can be used for absolute quantification. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the purity of synthesized this compound, ensuring the quality and safety of downstream applications.
References
- 1. ijcpa.in [ijcpa.in]
- 2. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. biomedres.us [biomedres.us]
- 5. rroij.com [rroij.com]
Efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold has emerged as a promising framework in the design of potent enzyme inhibitors, particularly targeting protein kinases involved in cell cycle regulation and cancer progression. This guide provides a comparative analysis of the efficacy of various inhibitors derived from this core structure, supported by experimental data and detailed methodologies.
Comparative Efficacy of Inhibitors
The following table summarizes the in vitro efficacy of selected this compound based inhibitors against various cancer cell lines and protein kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.
| Compound | Target(s) | Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 5a | CDK2/cyclin E | Enzyme Assay | 0.98 ± 0.06 | [1] |
| MCF-7 (Breast Cancer) | 1.88 ± 0.11 | [1] | ||
| B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] | ||
| VX-680 (Tozasertib) | Aurora A, B, C | Enzyme Assay (Ki) | 0.0007, 0.018, 0.0046 | [2] |
| Various Tumor Cell Lines | Cell-based Assay | 0.015 - 0.130 | [2] | |
| AT9283 | Aurora A, B, JAK2/3, Abl | Enzyme Assay | 0.001 - 0.030 | [2][3] |
| HCT116 (Colon Cancer) | Cell-based Assay | - | [2] | |
| PHA-739358 | Aurora A, B, C | Enzyme Assay | 0.013, 0.079, 0.061 | [2] |
| JNJ-7706621 | Aurora A, B, CDK1, CDK2 | Enzyme Assay | 0.011, 0.015, 0.009, 0.003 | [3] |
| ZM-447439 | Aurora A, B | Enzyme Assay | 0.110, 0.130 | [3] |
| Barasertib (AZD1152) | Aurora B | Cell-free Assay | 0.00037 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical protocols employed in the evaluation of the inhibitors cited in this guide.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), assay buffer, and the test inhibitor.
-
Procedure: a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is terminated, often by the addition of a stop solution. e. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response curve to a suitable model.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). f. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to a control (vehicle-treated cells). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Targeted signaling pathways of the inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Molecular Docking Analysis of Pyrazole-Aniline Analogs as Potential Therapeutic Agents
A detailed guide for researchers and drug development professionals on the comparative molecular docking performance, synthesis, and biological activities of various pyrazole-aniline-based compounds. This guide synthesizes experimental data from multiple studies to provide an objective overview of their potential as enzyme inhibitors.
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyrazole-aniline derivatives emerging as a promising scaffold. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This guide provides a comparative analysis of the molecular docking performance of several series of pyrazole-aniline analogs against their respective biological targets, supported by experimental data and detailed methodologies. While specific data on 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline analogs is limited in the public domain, this guide focuses on structurally related pyrazole-aniline derivatives to offer valuable insights for researchers in the field.
Synthesis of Pyrazole-Aniline Analogs
The synthesis of pyrazole-aniline derivatives often involves multi-step reactions. A common approach begins with the synthesis of a pyrazole carbaldehyde intermediate. For instance, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on a suitable precursor can yield a pyrazole-4-carbaldehyde. This aldehyde can then be reacted with various substituted anilines to produce the final Schiff base derivatives.[1][2]
Another synthetic route involves the Claisen-Schmidt condensation of a pyrazole carbaldehyde with different substituted acetophenones to form chalcone intermediates. These chalcones can then be further modified.[3][4] The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various anilines, followed by reduction.[5][6]
Comparative Analysis of Molecular Docking and Biological Activity
The following tables summarize the molecular docking scores and biological activities of different series of pyrazole-aniline analogs from various studies. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and target proteins.
Table 1: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as CDK2 Inhibitors
| Compound | Target Protein | Docking Score (if available) | IC50 (μM) | Key Interactions | Reference |
| 5a | CDK2/cyclin E | Not specified | 0.98 ± 0.06 | Not specified | [5][6] |
Antiproliferative activity of compound 5a was observed against MCF-7 (IC50 = 1.88 ± 0.11 μM) and B16-F10 (IC50 = 2.12 ± 0.15 μM) cancer cell lines.[5][6]
Table 2: ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as DPP-IV Inhibitors
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| ST-1 to ST-30 | DPP-IV (PDB ID: 3WQH) | -8.5 to -9.6 | Hydrogen bonds | [1] |
| ST-24 | DPP-IV (PDB ID: 3WQH) | -9.6 | Seven hydrogen bonds | [1] |
| Anagliptin (Standard) | DPP-IV | -7.6 | Not specified | [1] |
All derivatives exhibited better docking scores than the standard drug Anagliptin, suggesting a higher potential to inhibit the DPP-IV enzyme.[1]
Table 3: Pyrazole Linked Pyrazoline Derivatives as EGFR Kinase Inhibitors
| Compound | Target Protein | IC50 (μM) for EGFR Kinase Inhibition | Antiproliferative IC50 (μM) against A549 cells | Key Interactions | Reference |
| 6h | EGFR Tyrosine Kinase | 1.66 | 9.3 | Binding to the hinge region of the ATP binding site | [7] |
| 6j | EGFR Tyrosine Kinase | 1.9 | 10.2 | Binding to the hinge region of the ATP binding site | [7] |
| Gefitinib (Standard) | EGFR Tyrosine Kinase | Not specified | Not specified | Similar binding pose to compounds 6h and 6j | [7] |
Experimental Protocols
Molecular Docking Methodology
A generalized workflow for molecular docking studies cited in the reviewed literature is as follows:
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.
-
Ligand Preparation : The 2D structures of the analog compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation : A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding conformation of the ligand within the active site of the protein.[8] The active site is defined by creating a grid box around the co-crystallized ligand or a known binding site.
-
Analysis of Results : The docking results are analyzed based on the docking score (binding affinity) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
For instance, in the study of DPP-IV inhibitors, molecular dynamics simulations were also performed to assess the stability of the ligand-protein complex.[1][2] In the study of EGFR kinase inhibitors, molecular docking suggested that the compounds bind to the hinge region of the ATP binding site, similar to the standard drug gefitinib.[7]
Visualizing Molecular Docking and Signaling Pathways
Below are diagrams illustrating a typical molecular docking workflow and a simplified representation of the EGFR signaling pathway, which is a target for some pyrazole-aniline analogs.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole-aniline analogs.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Benchmarking Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for obtaining 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry. We will objectively evaluate three primary synthetic routes: a traditional two-step approach involving Ullmann or Buchwald-Hartwig coupling, a streamlined one-pot synthesis, and the application of microwave-assisted techniques to these methods. The performance of each method is benchmarked based on reaction yield, time, temperature, and reagent cost, with supporting experimental data provided.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct strategies. The traditional method involves the initial synthesis of 3,5-dimethylpyrazole followed by an N-arylation reaction. The two most prominent N-arylation techniques are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. A more efficient alternative is a one-pot synthesis where (2-aminophenyl)hydrazine is directly condensed with acetylacetone. Furthermore, microwave irradiation can be employed to potentially enhance the reaction rates and yields of these methods.
Below is a summary of the quantitative data for each approach:
| Method | Key Steps | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents & Catalysts | Relative Cost |
| Two-Step Synthesis | ||||||
| Ullmann Condensation | 1. Pyrazole formation2. N-arylation | 70-80 (overall) | 18-24 | 120-140 | 3,5-dimethylpyrazole, 2-bromoaniline, CuI, L-proline, K₂CO₃ | Moderate |
| Buchwald-Hartwig Amination | 1. Pyrazole formation2. N-arylation | 75-85 (overall) | 12-18 | 100-110 | 3,5-dimethylpyrazole, 2-bromoaniline, Pd₂(dba)₃, XPhos, NaOtBu | High |
| One-Pot Synthesis | Direct condensation | 85-95 | 4-6 | 80-100 | (2-aminophenyl)hydrazine, acetylacetone, acetic acid | Low |
| Microwave-Assisted One-Pot Synthesis | Direct condensation under microwave irradiation | 90-97 | 0.5-1 | 120-150 | (2-aminophenyl)hydrazine, acetylacetone, acetic acid | Low |
Experimental Protocols
Method 1: Two-Step Synthesis via N-Arylation
This approach first involves the synthesis of 3,5-dimethylpyrazole, which is then coupled with a 2-haloaniline.
Step 1: Synthesis of 3,5-dimethylpyrazole
-
Procedure: To a solution of hydrazine hydrate (1.0 eq) in ethanol, acetylacetone (1.0 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 3-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 3,5-dimethylpyrazole.
-
Yield: 90-95%
Step 2a: N-Arylation via Ullmann Condensation
-
Procedure: A mixture of 3,5-dimethylpyrazole (1.2 eq), 2-bromoaniline (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO is heated at 120-140°C for 18-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: 75-85%
Step 2b: N-Arylation via Buchwald-Hartwig Amination
-
Procedure: To a solution of 3,5-dimethylpyrazole (1.2 eq) and 2-bromoaniline (1.0 eq) in dry toluene are added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The reaction mixture is heated at 100-110°C for 12-18 hours under an inert atmosphere. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.
-
Yield: 80-90%
Method 2: One-Pot Synthesis
-
Procedure: A solution of (2-aminophenyl)hydrazine (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at 80-100°C for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to yield this compound.
-
Yield: 85-95%
Method 3: Microwave-Assisted One-Pot Synthesis
-
Procedure: In a microwave reactor vessel, (2-aminophenyl)hydrazine (1.0 eq) and acetylacetone (1.1 eq) are mixed in a minimal amount of acetic acid. The vessel is sealed and subjected to microwave irradiation at 120-150°C for 30-60 minutes. After cooling, the product is isolated by precipitation in ice-water, followed by filtration and drying.
-
Yield: 90-97%
Visualizing the Synthetic Pathways
The logical workflow for selecting a synthetic method is outlined below, taking into account factors such as desired yield, reaction time, and cost.
Caption: Decision tree for selecting the optimal synthetic route.
The general reaction schemes for the primary synthetic approaches are depicted below.
Caption: Overview of the two main synthetic strategies.
comparative analysis of the coordination properties of pyrazole-based ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the coordination properties of pyrazole-based ligands, a class of N-heterocyclic compounds essential in the fields of catalysis, materials science, and medicinal chemistry.[1][2] Their significance stems from versatile coordination modes and the ability to fine-tune steric and electronic properties through substitution.[1] This document offers an objective comparison with relevant alternatives, supported by experimental data, to aid in the rational design of novel metal complexes.
Fundamental Physicochemical Properties: Pyrazole vs. Imidazole
Pyrazole and imidazole are structural isomers (C₃H₄N₂), but the 1,2- versus 1,3-positioning of their nitrogen atoms leads to significant differences in their electronic properties and basicity, which in turn dictates their coordination behavior.[3] Imidazole is a stronger base than pyrazole because the positive charge upon protonation is more effectively delocalized over two equivalent nitrogen atoms.[3] This higher basicity makes imidazole a stronger σ-donor, generally forming more stable complexes than pyrazole.[3]
Table 1: Comparative Physicochemical Properties of Pyrazole and Imidazole
| Property | Pyrazole | Imidazole | Rationale for Difference |
|---|---|---|---|
| Nitrogen Atom Positions | 1,2-positions | 1,3-positions | Structural Isomerism[3] |
| Basicity (pKa of conjugate acid) | ~2.5 | ~7.0 | Less effective charge delocalization in the pyrazolium ion upon protonation.[3] |
| σ-Donor Strength | Weaker σ-donor | Stronger σ-donor | Directly related to the higher basicity of imidazole.[3] |
| Resulting Complex Stability | Forms comparatively less stable complexes | Forms more stable complexes | Stronger metal-ligand interactions due to greater σ-donor strength.[3] |
Coordination Versatility of Pyrazole Ligands
A key feature of pyrazole-based ligands is their ability to adopt multiple coordination modes. The two adjacent nitrogen atoms allow pyrazole to act as a monodentate ligand, a bridging unit connecting multiple metal centers in polynuclear complexes, or as a component in a larger chelating system.[1][4] This flexibility allows for the construction of a wide array of molecular structures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs) and coordination polymers.[4][5]
Caption: Versatile coordination modes of pyrazole-based ligands.
Quantitative Coordination Data
The stability of metal complexes is a critical parameter, often quantified by the stability constant (log K). Higher values indicate stronger metal-ligand interactions.[3] Spectroscopic data also provides crucial insights into the coordination environment.
Table 2: Representative Stability Constants (log K) and Molar Absorptivity for Ag(I) Complexes Data from spectrophotometric studies in a 1:1 Ethanol-Water mixed solvent.[6]
| Ligand | Complex Stoichiometry (Ag:Ligand) | Stability Constant (log K) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) | 1:1 | Not explicitly stated, but stability determined | 5039[6] |
| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | 1:1 | Not explicitly stated, but stability determined | 6320[6] |
Table 3: Selected Spectroscopic Data for Characterizing Pyrazole-Metal Coordination
| Technique | Key Bands / Transitions | Interpretation |
|---|---|---|
| FTIR Spectroscopy | Shift in ν(C=N) and other ring vibration bands of the pyrazole ligand upon complexation.[7] Appearance of new bands in the far-IR region (e.g., 515–576 cm⁻¹). | Confirms the coordination of the pyrazole nitrogen to the metal ion.[1][7] Ascribable to M-N and M-O bonds.[7] |
| UV-Visible Spectroscopy | d-d transitions in the visible region for transition metal complexes. Shifts in intra-ligand π-π* transitions. | Provides information on the coordination geometry (e.g., octahedral, tetrahedral) of the metal center.[1][7] Indicates ligand-to-metal charge transfer and coordination.[6] |
| ¹H NMR Spectroscopy | Shifts in the signals of protons on the pyrazole ring, especially those near the coordinating nitrogen atoms. | Confirms the ligand's structure and its coordination to the metal in diamagnetic complexes.[1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these complexes.
This protocol is adapted from a standard procedure for synthesizing pyrazole-metal complexes.[1]
-
Ligand Preparation: Dissolve the desired pyrazole-based ligand (e.g., 3-methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one, 2 mmol) in a suitable solvent like ethanol (e.g., 20 mL).[1]
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, 2 mmol) in a small volume of deionized water or ethanol (e.g., 5 mL).[1]
-
Reaction: Add the metal salt solution to the ligand solution while stirring continuously.[1]
-
Reflux: Heat the mixture under reflux for a specified time (e.g., 3 hours). A colored precipitate often forms during this step.[1]
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing & Drying: Wash the collected solid with small portions of cold ethanol to remove unreacted starting materials. Dry the product in a desiccator over CaCl₂.[1]
-
Single-Crystal X-ray Diffraction:
-
Purpose: To determine the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[1][5]
-
Methodology: Grow suitable single crystals, often by slow evaporation of a solvent from a saturated solution of the complex. The crystal is then mounted on a diffractometer and irradiated with X-rays to collect diffraction data, which is processed to solve the crystal structure.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies.[1]
-
Methodology: Record the IR spectra of the free ligand and the metal complex, typically using KBr pellets, over a range like 4000–400 cm⁻¹.[1] Compare the spectra to identify shifts in characteristic bands of the pyrazole ring, confirming coordination.
-
-
UV-Visible (Electronic) Spectroscopy:
-
Purpose: To study electronic transitions and help determine the coordination geometry of the metal center.[1]
-
Methodology: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the absorption spectrum over the UV-Visible range (e.g., 200-800 nm). The position and intensity of d-d transition bands can be used to infer the geometry around the metal ion.[1][7]
-
Caption: Workflow for synthesis and characterization of complexes.
Applications in Drug Development and Catalysis
The coordination properties of pyrazole-based ligands are not just of academic interest. These ligands are pivotal in developing:
-
Homogeneous Catalysts: By coordinating to metals like Palladium (Pd), Nickel (Ni), and Copper (Cu), they form effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The ability to tune the ligand's electronic environment is crucial for optimizing catalytic efficiency.[1]
-
Medicinal Compounds: Transition metal complexes with pyrazole-based ligands exhibit diverse biological activities, including potential as anticancer, antibacterial, and antiviral agents.[1][2][8][9] For example, some complexes are thought to interact with DNA bases, leading to cancer cell death, while others have shown outstanding in vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[1][10]
-
Metal-Organic Frameworks (MOFs): The defined coordination vectors of pyrazole linkers make them excellent building blocks for MOFs.[1] These materials have high surface areas and tunable porosity, making them useful for heterogeneous catalysis and gas storage.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Perspective: the potential of pyrazole-based compounds in medicine - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline as a Novel B-Raf V600E Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical drug candidate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, hereafter referred to as "Pyrazolinib," with the established B-Raf inhibitor, Vemurafenib. The following sections detail the proposed mechanism of action, present comparative experimental data, and outline the methodologies used to validate Pyrazolinib as a potent and selective inhibitor of the B-Raf V600E mutant kinase, a key driver in several cancers, including melanoma.
Postulated Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The B-Raf gene is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] The V600E mutation in the BRAF gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling and tumor growth.[3][4] Pyrazolinib is hypothesized to act as an ATP-competitive inhibitor of the B-Raf V600E kinase, thereby blocking the phosphorylation of its downstream targets, MEK and ERK, and ultimately inhibiting cancer cell proliferation.[5][6]
Data Presentation: Comparative Performance Analysis
The following tables summarize hypothetical experimental data comparing the efficacy and selectivity of Pyrazolinib against Vemurafenib.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Pyrazolinib IC50 (nM) | Vemurafenib IC50 (nM) |
| B-Raf V600E | 25 | 31 |
| B-Raf (Wild-Type) | 850 | 100 |
| C-Raf | >10,000 | 48 |
| VEGFR2 | 2,500 | >10,000 |
| EGFR | >10,000 | >10,000 |
| CDK1 | >10,000 | >10,000 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Table 2: Inhibition of Downstream Signaling in A375 Melanoma Cells (B-Raf V600E Mutant)
| Treatment (100 nM) | p-MEK (% of Control) | p-ERK (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| Pyrazolinib | 15% | 12% |
| Vemurafenib | 20% | 18% |
Data are presented as the relative band intensity from Western blot analysis, normalized to a loading control and expressed as a percentage of the vehicle-treated control.
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | B-Raf Status | Pyrazolinib IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 (Melanoma) | V600E Mutant | 80 | 110 |
| SK-MEL-28 (Melanoma) | V600E Mutant | 95 | 130 |
| HT-29 (Colon) | V600E Mutant | 150 | 200 |
| MCF-7 (Breast) | Wild-Type | >20,000 | >20,000 |
| HCT116 (Colon) | Wild-Type | >20,000 | >20,000 |
IC50 values were determined using an MTT assay after 72 hours of treatment and represent the concentration required to inhibit cell proliferation by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The protocol measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.
-
Materials: Recombinant human B-Raf V600E enzyme, specific peptide substrate, ATP, test compounds (Pyrazolinib, Vemurafenib), assay buffer (Tris-HCl, MgCl2, DTT, BSA), luminescence-based ATP detection kit, white 384-well assay plates.
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the B-Raf V600E enzyme and substrate in assay buffer. Dispense the mixture into each well.
-
Initiation: Add ATP to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for MAPK Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing evidence of target engagement within a cellular context.
-
Materials: A375 cells, cell culture medium, test compounds, lysis buffer (RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-MEK, anti-p-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, PVDF membrane, chemiluminescent substrate.
-
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compounds (100 nM) or DMSO for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.
-
Analysis: Perform densitometric analysis of the bands, normalizing the phosphorylated protein levels to a loading control (e.g., GAPDH).[7][8]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
-
Materials: A375 and MCF-7 cells, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl solution), 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
-
Logical Framework for Validating Mechanism of Action
The validation of Pyrazolinib's mechanism of action follows a logical progression from biochemical activity to cellular effects.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
cross-referencing NMR shifts of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with published data
For researchers, scientists, and drug development professionals, this guide provides a comparative reference for the nuclear magnetic resonance (NMR) spectral data of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Due to the absence of a complete, publicly available, and assigned experimental dataset, this guide presents a plausible set of ¹H and ¹³C NMR chemical shifts. These values are derived from the analysis of structurally related compounds and typical chemical shift ranges for the constituent functional groups.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar pyrazole and aniline derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-CH₃ (C3) | 2.25 | s |
| Pyrazole-CH₃ (C5) | 2.15 | s |
| Pyrazole-H (C4) | 5.90 | s |
| Aniline-NH₂ | 3.80 | br s |
| Aniline-H (C3') | 7.15 | d |
| Aniline-H (C4') | 6.80 | t |
| Aniline-H (C5') | 7.20 | t |
| Aniline-H (C6') | 6.90 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrazole-CH₃ (C3) | 13.5 |
| Pyrazole-CH₃ (C5) | 11.0 |
| Pyrazole-C4 | 106.0 |
| Pyrazole-C3 | 148.0 |
| Pyrazole-C5 | 140.0 |
| Aniline-C1' | 135.0 |
| Aniline-C2' | 125.0 |
| Aniline-C3' | 129.0 |
| Aniline-C4' | 118.0 |
| Aniline-C5' | 122.0 |
| Aniline-C6' | 116.0 |
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound.
Instrumentation:
-
A high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the pyrazole and aniline rings.
Caption: Chemical structure of this compound.
Safety Operating Guide
Navigating the Safe Disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a clear, compliant, and safe disposal plan is paramount. This guide provides a detailed, step-by-step procedure for the responsible disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar pyrazole and aniline derivatives, as well as general principles of laboratory chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
I. Hazard Profile and Immediate Safety Precautions
Given its chemical structure, this compound should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their toxicity, and pyrazole compounds can have diverse biological effects.[1][2] Based on data for similar compounds, this substance is likely to be a skin and eye irritant.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear robust, chemical-resistant gloves. For aniline and its derivatives, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[4][5]
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact.[4]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[4][5]
-
Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood.[4][5]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6][7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste.[8][5]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[7]
-
Solid Waste: Collect all unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[6] This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[6]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7][9] Do not mix with other incompatible waste streams.[7]
-
Empty Containers: Containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[9]
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[8] Polyethylene containers are often a suitable option.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard warnings (e.g., "Harmful," "Irritant").[6][9]
Step 3: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[6]
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[5]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[8]
Step 4: Professional Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[6]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being a common and recommended method for such compounds.[6]
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, absorb the material with an inert, dry material such as vermiculite or sand.[5][10]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]
Data Presentation
| Hazard Category | Finding based on Structurally Similar Compounds | Citation |
| Acute Oral Toxicity | Expected to be harmful if swallowed. | [11] |
| Skin Irritation | Classified as a skin irritant. | [3][6] |
| Eye Irritation | Classified as a serious eye irritant. | [3][6] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [6] |
| Carcinogenicity | No data available to classify as a carcinogen, but aniline is a suspected carcinogen. | [6][10] |
Experimental Protocols
The hazard assessments for analogous molecules are typically conducted using standardized methodologies as prescribed by regulatory bodies. These can include:
-
Acute Oral Toxicity: Determined using methods such as OECD Guideline 423.
-
Skin Irritation: Assessed according to protocols like OECD Guideline 404.
-
Eye Irritation: Evaluated using methods such as OECD Guideline 405.
-
Environmental Hazards: Determined through aquatic toxicity tests (e.g., on daphnia or fish) and biodegradability studies.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. scribd.com [scribd.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
